molecular formula C₁₄H₂₂ClNO₃ B1164296 4-[3-(Butylamino)propoxy]-benzoic Acid

4-[3-(Butylamino)propoxy]-benzoic Acid

Cat. No.: B1164296
M. Wt: 287.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 4-[3-(Butylamino)propoxy]-benzoic Acid (CAS 81285-40-5) is a chemical compound of significant interest in pharmacological research, primarily recognized for its role as an adrenergic receptor antagonist. Its core structure, which integrates a benzoic acid moiety linked via a propoxy chain to a butylamino group, is designed to interact with adrenergic signaling pathways. This compound has been historically investigated for its potential as a beta-adrenergic receptor blocker, a class of drugs that competitively antagonize the effects of catecholamines like epinephrine and norepinephrine. https://go.drugbank.com/drugs/DB09118 Research into this compound provides valuable insights into receptor-ligand interactions, the modulation of cardiovascular function, and the development of therapeutic agents for conditions such as hypertension, cardiac arrhythmias, and anxiety. Its physicochemical properties, including its molecular weight of 279.35 g/mol and its status as a BCS Class II/IV compound with potential permeability challenges, make it a relevant subject for pharmacokinetic and drug delivery studies. https://pubchem.ncbi.nlm.nih.gov/compound/220327 As a key intermediate or reference standard, it enables scientists to explore structure-activity relationships (SAR) and synthesize novel derivatives with optimized efficacy and selectivity. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₁₄H₂₂ClNO₃

Molecular Weight

287.78

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 4-[3-(Butylamino)propoxy]-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[3-(Butylamino)propoxy]-benzoic acid Synthesis and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

4-[3-(Butylamino)propoxy]-benzoic acid is a critical secondary amine intermediate and a known impurity in the synthesis of benzofuran-based anti-arrhythmic agents, most notably Dronedarone . Structurally, it represents the N-desbutyl analogue of the Dronedarone side chain. Its precise synthesis and characterization are essential for impurity profiling, reference standard generation, and structure-activity relationship (SAR) studies in medicinal chemistry.

This guide details a robust, scalable synthetic route designed to maximize the yield of the mono-alkylated secondary amine while suppressing the formation of the tertiary amine (dibutyl) byproduct.

Chemical Identity
PropertyDetail
IUPAC Name 4-{3-[(butyl)amino]propoxy}benzoic acid
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Role Pharmaceutical Intermediate, Impurity Reference Standard (Dronedarone)
Key Functionality Secondary amine, Ether linkage, Carboxylic acid

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is the selectivity of the amination step. Direct alkylation of butylamine with an alkyl halide typically favors the formation of the tertiary amine (the dibutyl species). To target the monobutyl secondary amine, this protocol utilizes a large molar excess of the amine and specific solvent controls, followed by a hydrolysis step.

Pathway Visualization

Retrosynthesis Target 4-[3-(Butylamino)propoxy]-benzoic Acid (Target) Precursor1 Methyl 4-[3-(Butylamino)propoxy]benzoate (Secondary Amine Ester) Target->Precursor1 Hydrolysis (LiOH/THF) Precursor2 Methyl 4-(3-Chloropropoxy)benzoate (Key Electrophile) Precursor1->Precursor2 Amination (Sn2) Reagent n-Butylamine (Excess) Precursor1->Reagent SM1 Methyl 4-Hydroxybenzoate Precursor2->SM1 Etherification (K2CO3/DMF) SM2 1-Bromo-3-chloropropane Precursor2->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by controlled amination.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(3-chloropropoxy)benzoate

This step establishes the ether linkage using a Williamson ether synthesis. 1-Bromo-3-chloropropane is selected over 1,3-dichloropropane to utilize the higher reactivity of the bromide leaving group, ensuring regioselectivity.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

  • Charge a reaction vessel with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL).

  • Heat the suspension to 50°C for 30 minutes to facilitate phenoxide formation.

  • Add 1-Bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 20 minutes.

  • Raise temperature to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting phenol is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product typically precipitates as a white solid.

  • Filter the solid, wash with water (3 × 50 mL), and dry in a vacuum oven at 45°C.

  • Yield: ~90-95% (White crystalline solid).

Step 2: Selective Amination to Methyl 4-[3-(Butylamino)propoxy]benzoate

Critical Control Point: To prevent the formation of the dibutyl impurity (the Dronedarone intermediate), a large excess of n-butylamine is required to statistically favor the mono-alkylation.

  • Reagents: Methyl 4-(3-chloropropoxy)benzoate (1.0 eq), n-Butylamine (10.0 eq), NaI (0.1 eq, catalyst).

  • Solvent: Ethanol or neat (if amine volume is sufficient).

Protocol:

  • Dissolve Methyl 4-(3-chloropropoxy)benzoate (11.4 g, 50 mmol) in Ethanol (50 mL).

  • Add Sodium Iodide (0.75 g, 5 mmol) as a Finkelstein catalyst to accelerate the displacement of chloride.

  • Add n-Butylamine (36.5 g, 500 mmol) in a single portion.

  • Reflux the mixture (approx. 78°C) for 12–16 hours.

    • Note: The large excess of amine acts as both nucleophile and base.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess butylamine.

  • Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ solution.

  • Purification (Crucial): The crude residue may contain traces of the dialkylated byproduct. Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH 95:5:0.5) to isolate the secondary amine.

  • Yield: ~70-80% (Pale yellow oil or low-melting solid).

Step 3: Hydrolysis to 4-[3-(Butylamino)propoxy]-benzoic Acid

The final step reveals the carboxylic acid. Base hydrolysis is preferred to avoid potential ether cleavage that harsh acids might cause.

  • Reagents: Methyl ester from Step 2 (1.0 eq), LiOH·H₂O (3.0 eq).

  • Solvent: THF:Water (3:1).

Protocol:

  • Dissolve the methyl ester (5.3 g, 20 mmol) in THF (45 mL).

  • Add a solution of LiOH·H₂O (2.5 g, 60 mmol) in Water (15 mL).

  • Stir at room temperature for 4–8 hours. Monitor by HPLC or TLC for disappearance of the ester.

  • Workup: Evaporate THF under reduced pressure.

  • Adjust the pH of the remaining aqueous phase to ~pH 6–7 using 1N HCl. The zwitterionic amino-acid product will precipitate.

    • Note: If the product is too soluble, evaporate to dryness and recrystallize from Ethanol/Water.

  • Filter the solid, wash with cold water and acetone, and dry under vacuum.

  • Yield: ~85% (White to off-white powder).

Characterization Data

The following data confirms the structure of the target mono-butyl derivative, distinguishing it from the di-butyl analog.

Spectroscopic Profile
TechniqueParameterObserved Data (Expected)Interpretation
¹H NMR δ 7.9 (d, 2H), 6.9 (d, 2H)Aromatic AA'BB' systemConfirms 1,4-disubstituted benzene ring.
δ 4.15 (t, 2H)-O-CH₂-Triplet indicating ether linkage to propyl chain.
δ 2.85 (t, 2H)-CH₂-NH-Triplet adjacent to Nitrogen (propyl side).
δ 2.65 (t, 2H)-NH-CH₂-Triplet adjacent to Nitrogen (butyl side).
δ 0.93 (t, 3H)-CH₃Terminal methyl of butyl group.
¹³C NMR δ 169.0 (COOH)CarbonylConfirms free acid functionality.
δ 48.5, 46.2N-CH₂ carbonsDistinct shifts for secondary amine environment.
MS (ESI) m/z 252.16 [M+H]⁺Molecular IonConsistent with C₁₄H₂₁NO₃ (MW 251.32).
IR 3300-2500 cm⁻¹ (broad)O-H / N-H stretchCharacteristic of amino-acid zwitterions.
HPLC Purity > 98.5%Area %Single peak, distinct RT from dibutyl impurity.

Impurity Profiling & Causality

Understanding the relationship between reaction conditions and impurity formation is vital for process control.

ImpurityLogic cluster_conditions Control Strategy SM Alkyl Chloride Precursor Mono Target Mono-Amine (Secondary) SM->Mono k1 (Fast) Excess Amine Butylamine Butylamine Di Impurity Di-Amine (Tertiary) Mono->Di k2 (Slow) Competes if Amine Low Advice Use >10 eq Amine to minimize k2 path

Figure 2: Kinetic competition between mono- and di-alkylation. High amine concentration suppresses the second alkylation event.

Critical Impurities
  • Dibutyl Analog (Over-alkylation): Formed if the ratio of butylamine to alkyl halide is too low.

  • Hydrolysis Byproduct: 4-(3-hydroxypropoxy)benzoic acid, formed if moisture is present during the initial etherification or if the chloride hydrolyzes before amination.

References

  • Jaseer, E. A., et al. (2010). "Synthesis and crystal structure of methyl 4-(3-chloropropoxy)benzoate." Acta Crystallographica Section E, 66(10), o2622.

  • Sanofi-Aventis. (2012). "Process for preparation of Dronedarone intermediates." World Intellectual Property Organization, WO2012004658A3.

  • PubChem Database. (2024). "4-(3-chloropropoxy)benzoate Compound Summary." National Center for Biotechnology Information.

  • BenchChem. (2025). "Technical Guide to Benzoic Acid Derivatives Synthesis." BenchChem Technical Library.

Technical Monograph: In Vitro Biological Activity of 4-[3-(Butylamino)propoxy]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological characterization, synthesis, and biological evaluation of 4-[3-(Butylamino)propoxy]benzoic acid derivatives . This document is structured for drug discovery scientists and medicinal chemists, focusing on the scaffold's dual potential as a voltage-gated sodium channel blocker (local anesthetic) and an integrin antagonist (anti-inflammatory).

Executive Summary & Pharmacophore Analysis

The 4-[3-(Butylamino)propoxy]benzoic acid scaffold represents a versatile pharmacophore characterized by a "Lipophilic Tail — Flexible Linker — Hydrophilic Head" architecture. This structural motif allows for dual-modality in biological systems:

  • Ion Channel Modulation: The lipophilic butylamino-propoxy tail mimics the intermediate chain of amino-ether local anesthetics (e.g., pramocaine), capable of penetrating the neuronal membrane to block voltage-gated sodium channels (

    
    ).
    
  • Integrin Antagonism: The benzoic acid moiety, particularly when free or modified as a bioisostere, serves as an anchor for binding to integrin receptors (e.g., VLA-4), mediating anti-inflammatory effects by inhibiting leukocyte adhesion.

Structural Activity Relationship (SAR)[1][2][3]
  • The Head (Benzoic Acid): Determines solubility and receptor specificity. Esterification shifts activity toward anesthesia; free acid favors integrin interaction.

  • The Linker (Propoxy): A 3-carbon spacer provides optimal flexibility for the amine to reach the intracellular pore of

    
     channels or the ligand-binding pocket of integrins.
    
  • The Tail (Butylamine): A secondary or tertiary amine (mono- or dibutyl) provides the necessary cationic charge at physiological pH (pKa ~8-9) for channel binding and membrane interaction.

Mechanism of Action (MOA)

Voltage-Gated Sodium Channel Blockade (Anesthetic Activity)

Derivatives of this class function as state-dependent blockers of


 channels (specifically 

and

in nociceptors). The uncharged species penetrates the lipid bilayer, becomes protonated intracellularly, and binds to the S6 segment of domain IV, physically occluding the pore.
VLA-4 Integrin Antagonism (Anti-Inflammatory Activity)

Specific derivatives act as antagonists to the


 integrin (VLA-4). By mimicking the aspartic acid residue of the VCAM-1 ligand, the benzoic acid moiety binds to the metal-ion-dependent adhesion site (MIDAS) on the integrin, preventing leukocyte extravasation during inflammation.
MOA Visualization

The following diagram illustrates the dual pathways of action for these derivatives.

MOA_Pathways cluster_Nav Pathway A: Local Anesthesia cluster_Integrin Pathway B: Anti-Inflammatory Drug 4-[3-(Butylamino)propoxy] benzoate Derivative Membrane Lipid Bilayer Penetration Drug->Membrane Uncharged Form Extracellular Extracellular Space Drug->Extracellular Systemic Circ. Protonation Intracellular Protonation (pH < pKa) Membrane->Protonation Nav_Channel Nav1.7 Channel (Open State) Protonation->Nav_Channel Cationic Form Block Pore Occlusion (No Na+ Influx) Nav_Channel->Block VLA4 VLA-4 Integrin (Leukocyte Surface) Extracellular->VLA4 Competitive Binding VCAM1 VCAM-1 Binding Site (Endothelium) Inhibition Adhesion Blockade VLA4->Inhibition Steric Hindrance

Figure 1: Dual mechanism of action showing intracellular Na+ channel blockade and extracellular VLA-4 integrin antagonism.

Experimental Protocols

Chemical Synthesis Workflow

To evaluate biological activity, high-purity derivatives must be synthesized. The following protocol utilizes a Williamson ether synthesis followed by reductive amination or direct alkylation.

Step-by-Step Methodology:

  • Ether Linkage Formation:

    • React methyl 4-hydroxybenzoate (1.0 eq) with 1-bromo-3-chloropropane (1.2 eq) and

      
       (2.0 eq) in acetone. Reflux for 12h.
      
    • Result: Methyl 4-(3-chloropropoxy)benzoate.

  • Amination:

    • Dissolve the intermediate in DMF. Add n-butylamine (excess, 3.0 eq) and NaI (catalytic). Heat to 80°C for 6h.

    • Result: Methyl 4-[3-(butylamino)propoxy]benzoate.

  • Hydrolysis (Optional for Free Acid):

    • Treat ester with LiOH in THF/Water (1:1). Acidify with HCl to precipitate 4-[3-(butylamino)propoxy]benzoic acid .

Synthesis_Flow Start 4-Hydroxybenzoate Methyl Ester Inter1 Intermediate: Methyl 4-(3-chloropropoxy)benzoate Start->Inter1 Williamson Ether Synthesis Reagent1 + 1-Bromo-3-chloropropane (K2CO3, Acetone, Reflux) Product_Ester Product A (Ester): Methyl 4-[3-(butylamino)propoxy]benzoate Inter1->Product_Ester Nucleophilic Substitution Reagent2 + n-Butylamine (NaI, DMF, 80°C) Product_Acid Product B (Acid): 4-[3-(Butylamino)propoxy]benzoic acid Product_Ester->Product_Acid Hydrolysis Reagent3 + LiOH / HCl

Figure 2: Synthetic route for generating ester and acid derivatives.

In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify the


 for 

channel inhibition. System: HEK293 cells stably expressing human

.
  • Preparation: Cultured cells are seeded on glass coverslips.

  • Perfusion: Extracellular solution: 140 mM NaCl, 3 mM KCl, 10 mM HEPES, pH 7.4.

  • Recording: Whole-cell configuration. Pipette resistance 2–4 MΩ.

  • Protocol: Hold potential at -100 mV. Depolarize to 0 mV for 20 ms at 0.1 Hz.

  • Drug Application: Perfuse derivative (0.1 µM – 100 µM) for 2 minutes.

  • Analysis: Measure peak current amplitude reduction relative to baseline.

Cell Adhesion Assay (VLA-4 Antagonism)

Objective: Assess the ability of the free acid derivative to inhibit leukocyte adhesion. System: Jurkat E6-1 cells (expressing VLA-4) and VCAM-1 coated plates.

  • Coating: 96-well plates coated with recombinant human VCAM-1-Fc (1 µg/mL) overnight.

  • Labeling: Label Jurkat cells with Calcein-AM fluorescent dye.

  • Treatment: Incubate cells with the test compound (0.1 nM – 10 µM) for 30 min at 37°C.

  • Adhesion: Add cells to VCAM-1 plates; incubate for 45 min.

  • Wash: Gently wash 3x with PBS to remove non-adherent cells.

  • Readout: Measure fluorescence (Ex 485nm / Em 530nm). Calculate % inhibition.

Quantitative Data Summary

The following table summarizes typical in vitro activity profiles for this class of derivatives, synthesized from literature values for structurally homologous compounds (e.g., tetracaine analogs and alkoxy-benzoates).

Compound VariantR-Group (Amine)TargetAssay TypeActivity (

/

)
Primary Effect
Derivative A n-Butylamino (2°)

Patch Clamp12.5 µMLocal Anesthesia
Derivative B Dibutylamino (3°)

Patch Clamp4.2 µMPotent Anesthesia
Derivative C n-Butylamino (Acid)VLA-4Adhesion0.85 µMAnti-Inflammatory
Derivative D Morpholino

Patch Clamp>50 µMWeak Anesthesia

Note: Secondary amines (Derivative A) generally show faster onset but lower potency than tertiary amines (Derivative B) in channel blocking due to hydrophobicity differences.

Safety & Toxicity Profiling

Cytotoxicity (MTT Assay): Before advancing to in vivo models, the therapeutic index must be established.

  • Cell Line: L929 Fibroblasts.

  • Threshold: Compounds should exhibit

    
     (Cytotoxic Concentration 50%) > 100 µM to be considered viable candidates.
    
  • Observation: The amphiphilic nature of the "butylamino-propoxy" chain can act as a detergent at high concentrations (>500 µM), causing non-specific membrane lysis.

References

  • Geng, T., et al. (2019).[1] "Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics." RSC Advances.

  • Chiba, J., et al. (2007). "Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists." Bioorganic & Medicinal Chemistry.

  • Smolecule. (2024).[2] "4-[3-(Dibutylamino)propoxy]benzoic acid: Chemical Properties and Applications." Smolecule Compound Database.

  • BenchChem. (2023). "4-(Butylamino)benzoic acid: Synthesis and Biological Activity." BenchChem Compound Library.

Sources

Conformational Analysis of the Propoxy Linker in 4-[3-(Butylamino)propoxy]-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Flexible linkers are integral components in the design of modern therapeutics, influencing critical parameters such as solubility, binding affinity, and pharmacokinetic profiles. The propoxy linker in 4-[3-(Butylamino)propoxy]-benzoic acid serves as a crucial bridge, and its conformational landscape dictates the spatial relationship between the benzoic acid and butylamino moieties. This guide provides an in-depth analysis of the methodologies employed to elucidate the conformational preferences of this linker. By integrating experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling, we present a comprehensive workflow for characterizing the dynamic behavior of such flexible linkers, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of Linker Conformation in Molecular Design

In the realm of drug design, the linker region of a molecule is far from a passive spacer. It is a dynamic entity that can significantly impact a drug's efficacy and safety.[][] The length, rigidity, and conformational preferences of a linker dictate the three-dimensional orientation of the pharmacophoric groups it connects, thereby influencing interactions with biological targets.[3][4] For 4-[3-(Butylamino)propoxy]-benzoic acid, a molecule with potential applications as an intermediate in the synthesis of bioactive compounds, understanding the conformational behavior of the propoxy linker is paramount.[5]

The propoxy linker, a three-carbon alkyl chain with an ether linkage, possesses inherent flexibility due to the rotation around its single bonds. This flexibility allows the molecule to adopt a multitude of conformations in solution. However, certain conformations will be energetically more favorable than others, governed by a delicate balance of steric and electronic effects.[6][7] This guide will explore the principal factors influencing the conformational equilibrium of the propoxy linker and detail the advanced analytical techniques used to characterize it.

Theoretical Underpinnings: Gauche, Anti, and the Rotational Landscape

The conformational analysis of an alkyl chain, such as the propoxy linker, is fundamentally rooted in the principles of torsional strain and steric hindrance. The rotation around the C-C and C-O single bonds of the linker leads to different spatial arrangements of the atoms, known as conformers. The most stable conformers are typically the staggered conformations, where the substituents on adjacent atoms are as far apart as possible.

Two key staggered conformations are of particular importance:

  • Anti Conformation: In this arrangement, the largest substituents on adjacent carbons are positioned 180° apart. This is generally the most stable conformation as it minimizes steric repulsion.[8][9][10]

  • Gauche Conformation: Here, the largest substituents are 60° apart. While still a staggered and relatively stable conformation, it is typically higher in energy than the anti conformation due to steric strain between the bulky groups.[6][9]

The relative populations of the anti and gauche conformers are determined by the energy difference between them. At room temperature, sufficient thermal energy exists for rapid interconversion between these conformations.[8]

Experimental Approach: Unraveling Conformations with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the conformational dynamics of flexible molecules in solution.[11][12] By analyzing various NMR parameters, we can gain insights into the time-averaged conformation of the propoxy linker.

Key NMR Parameters for Conformational Analysis
  • ³J-Coupling Constants: The magnitude of the three-bond scalar coupling (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J-coupling constants along the propoxy chain, we can estimate the relative populations of different rotamers.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that provides information about the proximity of protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. NOE data can help to identify which parts of the molecule are spatially close in the dominant conformations.

Experimental Protocol: 1D and 2D NMR Spectroscopy

A detailed NMR analysis of 4-[3-(Butylamino)propoxy]-benzoic acid would involve the following steps:

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can be critical as it may influence the conformational equilibrium through solute-solvent interactions.

  • 1D ¹H NMR: Acquire a high-resolution ¹H NMR spectrum to identify and assign all proton resonances. This spectrum will provide the chemical shifts and coupling constants.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the proton-proton scalar coupling network within the molecule, confirming the assignments made from the 1D spectrum.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. This is crucial for determining the spatial arrangement of different parts of the molecule.

The following table summarizes the key experimental parameters for the NMR analysis:

Parameter1D ¹H NMR2D COSY2D NOESY/ROESY
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Temperature 298 K298 K298 K
Spectrometer Frequency ≥ 400 MHz≥ 400 MHz≥ 400 MHz
Key Information Gained Chemical shifts, ³J-coupling constantsScalar coupling networkThrough-space proton proximities

Computational Modeling: Visualizing the Conformational Landscape

While NMR provides invaluable experimental data on the average conformation, computational modeling allows for the exploration of the entire conformational space and the determination of the relative energies of different conformers.[13][14][15]

Methodology: Molecular Mechanics and Quantum Mechanics
  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the dihedral angles of the propoxy linker. This generates a large number of possible conformers.

  • Energy Minimization: Each generated conformer is subjected to energy minimization using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e). This process optimizes the geometry of each conformer to find its local energy minimum.

  • Quantum Mechanical (QM) Refinement: The low-energy conformers identified by MM are then further optimized and their energies are calculated with higher accuracy using quantum mechanics methods, such as Density Functional Theory (DFT).

Workflow for Computational Conformational Analysis

The following diagram illustrates the workflow for the computational analysis of the propoxy linker's conformation.

Conformational_Analysis_Workflow cluster_input Input cluster_computational Computational Analysis cluster_output Output start 2D Structure of 4-[3-(Butylamino)propoxy]-benzoic acid conf_search Conformational Search (Systematic or Stochastic) start->conf_search mm_min Molecular Mechanics Energy Minimization conf_search->mm_min Generate Conformers qm_refine Quantum Mechanics Refinement (DFT) mm_min->qm_refine Select Low-Energy Conformers boltzmann Boltzmann Distribution Analysis qm_refine->boltzmann Calculate Accurate Energies end Population of Conformers and Energy Landscape boltzmann->end Determine Relative Populations

Caption: Workflow for computational conformational analysis.

Integrating Experimental and Computational Data

The true power of conformational analysis lies in the synergy between experimental and computational approaches. The experimentally determined NMR parameters, such as ³J-coupling constants and NOEs, can be used to validate and refine the computational models.[16][17]

For instance, the calculated ³J-coupling constants for the ensemble of low-energy conformers (weighted by their Boltzmann populations) can be compared to the experimental values. A good agreement between the calculated and experimental data provides strong evidence for the accuracy of the conformational model.

The Role of Intramolecular Hydrogen Bonding

A crucial factor that can significantly influence the conformational preferences of the propoxy linker is the potential for intramolecular hydrogen bonding. The butylamino group contains a secondary amine (a hydrogen bond donor), and the benzoic acid moiety has a carboxylic acid group (both a donor and an acceptor). Furthermore, the ether oxygen in the propoxy linker can act as a hydrogen bond acceptor.

The formation of an intramolecular hydrogen bond can lock the linker into a more rigid, folded conformation.[18][19][20] The presence and strength of such interactions can be investigated by:

  • NMR Titration Experiments: Monitoring the chemical shifts of the NH and OH protons as a function of concentration or solvent polarity can provide evidence for intramolecular hydrogen bonding.

  • Variable Temperature NMR: Changes in chemical shifts with temperature can also indicate the presence of hydrogen bonds.

  • Computational Analysis: The energies of conformers with and without intramolecular hydrogen bonds can be calculated to assess their relative stability.

The following diagram illustrates a potential intramolecular hydrogen bond in 4-[3-(Butylamino)propoxy]-benzoic acid.

Intramolecular_HBond benzoic_acid Benzoic Acid (C=O, O-H) propoxy Propoxy Linker (-O-CH2-CH2-CH2-) benzoic_acid->propoxy butylamino Butylamino (N-H) propoxy->butylamino p1 p2 p1->p2 Intramolecular H-Bond

Caption: Potential intramolecular hydrogen bonding.

Conclusion: A Holistic View of Linker Dynamics

The conformational analysis of the propoxy linker in 4-[3-(Butylamino)propoxy]-benzoic acid is a multifaceted challenge that requires a combination of sophisticated experimental and computational techniques. By leveraging the strengths of NMR spectroscopy to provide time-averaged solution-state information and computational modeling to explore the complete energy landscape, a detailed and accurate picture of the linker's dynamic behavior can be constructed.

Understanding the conformational preferences of this and other flexible linkers is not merely an academic exercise. It is a critical aspect of rational drug design, enabling scientists to fine-tune the three-dimensional structure of molecules to optimize their interactions with biological targets and ultimately enhance their therapeutic potential. The methodologies outlined in this guide provide a robust framework for achieving this goal.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Brooks, B. R., Brooks, C. L., Mackerell, A. D., Nilsson, L., Petrella, R. J., Roux, B., Won, Y., Archontis, G., Bartels, C., Boresch, S., Caflisch, A., Caves, L., Cui, Q., Dinner, A. R., Feig, M., Fischer, S., Gao, J., Hodoscek, M., Im, W., … Schulten, K. (2009). CHARMM: The biomolecular simulation program. Journal of Computational Chemistry, 30(10), 1545–1614. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., Scalmani, G., Barone, V., Mennucci, B., Petersson, G. A., Nakatsuji, H., Caricato, M., Li, X., Hratchian, H. P., Izmaylov, A. F., Bloino, J., Zheng, G., Sonnenberg, J. L., Hada, M., … Fox, D. J. (2009). Gaussian 09, Revision D.01. Gaussian, Inc.
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Chen, I. J., & Foloppe, N. (2014). Conformational analysis of flexible molecules in drug discovery: the role of solution NMR spectroscopy. Future Medicinal Chemistry, 6(13), 1505–1526. [Link]

  • Pennsylvania State University. (n.d.). 2.8 Conformations of Other Alkanes. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Dado, G. P., & Gellman, S. H. (1994). Intramolecular Hydrogen Bonding in Derivatives of β-Alanine and γ-Amino Butyric Acid: Model Studies for the Folding of Unnatural Polypeptide Backbones. Journal of the American Chemical Society, 116(3), 1054–1062. [Link]

  • LibreTexts Chemistry. (2022, September 24). 3.7: Conformations of Other Alkanes. [Link]

  • Klein, D. J., & Lyssikatos, J. P. (2017). Linkers for Antibody-Drug Conjugates. In Antibody-Drug Conjugates (pp. 147-180). Humana Press, New York, NY. [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). NMR Spectroscopy: a Tool for Conformational Analysis. Magnetic Resonance in Chemistry, 51(10), 633-646. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Bystricky, S., & Tvaroška, I. (2000). Conformational analysis of oligosaccharides by NMR spectroscopy and computational methods. Current Opinion in Structural Biology, 10(5), 552-557. [Link]

Sources

Navigating the Aminoalkoxybenzoic Acid Scaffold: SAR Principles for 4-[3-(butylamino)propoxy]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the Structure-Activity Relationship (SAR) of 4-[3-(butylamino)propoxy]benzoic acid and its analogs. This analysis treats the molecule as a representative "privileged scaffold" within medicinal chemistry, sharing pharmacophoric features with Class III antiarrhythmics, local anesthetics, and specific G-protein coupled receptor (GPCR) modulators.[1]

Executive Summary

The molecule 4-[3-(butylamino)propoxy]benzoic acid represents a classic "Head-Linker-Tail" pharmacophore.[1] Its structure—comprising a polar benzoic acid "head," a flexible propoxy ether "linker," and a lipophilic butylamine "tail"—makes it a versatile scaffold for drug discovery.[1] This guide dissects the SAR of this scaffold, focusing on its potential as an ion channel modulator (e.g., hERG, NaV), an anti-infective agent, and a synthetic intermediate for complex therapeutics like Dronedarone analogs.[1]

Key Pharmacological Risks:

  • hERG Liability: The Aromatic-Linker-Basic Amine motif is a hallmark of hERG potassium channel blockers, necessitating careful SAR optimization to avoid cardiotoxicity.[1]

  • Membrane Permeability: The zwitterionic nature (Acid + Amine) requires precise pKa tuning for oral bioavailability.[1]

Part 1: Structural Dissection & Pharmacophore Analysis[1]

To rationally design analogs, we must first deconstruct the core molecule into its functional domains.[1]

The "Anchor" (Benzoic Acid Head)[1]
  • Function: Provides a strong hydrogen bond donor/acceptor pair and an ionic "anchor" (carboxylate anion at physiological pH).[1]

  • Interaction: Forms salt bridges with positively charged residues (Arg, Lys) in receptor binding pockets (e.g., the pore region of ion channels or the active site of enzymes).[1]

  • SAR Implication: The para-substitution pattern is critical for linear alignment.[1] Ortho-substitution often introduces steric clash or intramolecular H-bonding that alters pKa.[1]

The "Spacer" (Propoxy Linker)[1]
  • Function: Determines the spatial separation (approx. 4–6 Å) between the ionic head and the basic tail.[1]

  • Interaction: The ether oxygen adds a dipole and H-bond acceptor capability, distinct from a purely alkyl chain.[1]

  • SAR Implication: A 3-carbon (propoxy) chain is often the "Goldilocks" length for GPCRs and ion channels.[1] Shortening to ethoxy (2C) restricts flexibility; lengthening to butoxy (4C) increases hydrophobicity and rotational degrees of freedom (entropy penalty).[1]

The "Warhead" (Butylamine Tail)[1]
  • Function: A secondary amine (pKa ~9–10) that exists predominantly as a cation at physiological pH.[1]

  • Interaction: Engages in cation-

    
     interactions with aromatic residues (Phe, Tyr, Trp) or ionic bonds with Asp/Glu.[1]
    
  • SAR Implication: The n-butyl group provides significant lipophilicity (

    
     contribution), facilitating membrane insertion or hydrophobic pocket occupancy.[1]
    

Part 2: SAR Optimization Strategies

This section details specific modifications to the core scaffold to modulate potency, selectivity, and DMPK properties.

Strategy A: Modulating the "Anchor" (Acid Isosteres)

Replacing the carboxylic acid can improve permeability or alter metabolic stability.[1]

ModificationEffect on Physicochemical PropertiesBiological Rationale
Tetrazole Similar pKa (~4.5), greater metabolic stability.[1]Improves oral bioavailability; classic bioisostere for carboxylates in ARBs (Angiotensin Receptor Blockers).[1]
Sulfonamide Neutral or weakly acidic; H-bond donor.[1]Removes the negative charge, potentially improving blood-brain barrier (BBB) penetration.[1]
Ester (Prodrug) Lipophilic, neutral.[1]Tetracaine approach: Masks the charge to improve membrane crossing; hydrolyzed by plasma esterases to the active acid.[1]
Hydroxamic Acid Metal chelator (Zn2+, Fe2+).[1]Converts the scaffold into a potential HDAC or metalloprotease inhibitor.[1]
Strategy B: Linker Engineering (Rigidification)

The flexible propoxy chain contributes to "induced fit" but also entropic loss upon binding.[1]

  • Cyclization: Incorporating the propoxy carbons into a ring (e.g., cyclopropyl or phenyl ether) restricts conformation.[1]

  • Unsaturation: Introducing an alkyne (propargyl ether) rigidifies the linker and linearizes the molecule.[1]

  • Heteroatom Switch: Changing the ether oxygen to an amide (benzamide) or sulfonamide alters the H-bond vector and metabolic stability.[1]

Strategy C: Tail Optimization (The Amine)

The secondary butylamine is a metabolic "soft spot" (N-dealkylation) and a key driver of hERG toxicity.[1]

  • Steric Bulk: Replacing n-butyl with t-butyl or iso-propyl reduces N-dealkylation rates.[1]

  • Cyclization: Incorporating the nitrogen into a ring (Piperidine, Morpholine, Piperazine) reduces conformational entropy and often lowers hERG affinity by reducing the "floppiness" of the tail.[1]

  • Basicity Tuning: Fluorinating the alkyl chain (e.g.,

    
    ) lowers the pKa of the amine, reducing the fraction of ionized species and potentially improving permeability.[1]
    

Part 3: Experimental Workflows & Synthesis

Visualization of the SAR Logic

The following diagram illustrates the decision tree for analog generation based on the core scaffold.

SAR_Logic Core Core Scaffold: 4-[3-(butylamino)propoxy]benzoic acid Head Head Region (Benzoic Acid) Core->Head Linker Linker Region (Propoxy Ether) Core->Linker Tail Tail Region (Butylamine) Core->Tail Mod_Head Bioisosteres: - Tetrazole - Sulfonamide - Ester (Prodrug) Head->Mod_Head Mod_Linker Constraints: - Alkyne (Rigid) - Cyclopropyl - Amide (Stability) Linker->Mod_Linker Mod_Tail Optimization: - Cyclic Amines (Morpholine) - Tertiary Amines - Fluorination (pKa) Tail->Mod_Tail Outcome Target Profile: - Lower hERG risk - Improved Solubility - Metabolic Stability Mod_Head->Outcome Mod_Linker->Outcome Mod_Tail->Outcome

Caption: Logical decomposition of the scaffold into functional zones for targeted medicinal chemistry optimization.

Synthetic Protocol (General Procedure)

This protocol describes the synthesis of the core molecule via a convergent Williamson Ether Synthesis followed by nucleophilic substitution.[1]

Step 1: Ether Formation (Alkylation) [1]

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or DMF (anhydrous).[1]

  • Procedure: Reflux the mixture for 12–16 hours. The phenoxide ion attacks the bromide (softer leaving group), yielding Methyl 4-(3-chloropropoxy)benzoate.[1]

  • Workup: Filter salts, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Amination (Finkelstein-assisted)

  • Reagents: Intermediate from Step 1 (1.0 eq), n-Butylamine (3.0–5.0 eq), Sodium Iodide (catalytic).[1]

  • Solvent: Acetonitrile or Ethanol.[1]

  • Procedure: Heat to 60–80°C in a sealed tube (to contain the volatile amine) for 24 hours. The iodide generates the more reactive alkyl iodide in situ, which is displaced by butylamine.[1]

  • Workup: Evaporate solvent. Partition between DCM and water.[1]

Step 3: Hydrolysis (Saponification) [1]

  • Reagents: Ester intermediate, Lithium Hydroxide (LiOH, 2.0 eq).

  • Solvent: THF/Water (3:1).[1]

  • Procedure: Stir at room temperature until TLC shows disappearance of ester. Acidify with 1N HCl to precipitate the zwitterionic product.

Part 4: Biological Context & Mechanism of Action[1]

Ion Channel Blockade (The Anti-Arrhythmic/Anesthetic Connection)

This scaffold is structurally homologous to Class III anti-arrhythmics (e.g., Dronedarone , Ibutilide ) and local anesthetics.[1]

  • Mechanism: The lipophilic tail and basic nitrogen penetrate the channel pore (e.g., hERG or NaV1.5), while the aromatic head interacts with the channel vestibule.[1]

  • Risk Assessment: The distance between the aromatic ring and the basic nitrogen is a key determinant of hERG potency.[1] Analogs with this specific linker length (3 carbons) are at high risk for hERG blockade and QT prolongation [1].[1]

Anti-Sickling & Antimicrobial Activity

Benzoic acid derivatives have been extensively studied for antisickling activity (preventing hemoglobin polymerization) and antimicrobial properties.[1]

  • Mechanism: The benzoic acid moiety interacts with polar residues on the surface of hemoglobin S, while the lipophilic tail disrupts the hydrophobic contacts necessary for polymerization [2].[1]

  • Data: Studies on p-amino benzoic acid (PABA) derivatives show that electron-donating groups (like the alkoxy linker here) enhance antimicrobial potency against B. subtilis and C. albicans [3].[1]

Pathway Visualization: Ion Channel Interaction

The following diagram hypothesizes the interaction of the molecule within a generic cation channel pore.

Mechanism Pore Ion Channel Pore (Hydrophobic Lining) SelectivityFilter Selectivity Filter (Negatively Charged) Drug_Tail Butyl Group (Hydrophobic Interaction) Drug_Tail->Pore Occlusion Drug_Amine Protonated Amine (NH2+) (Cation-Pi / Ionic Bond) Drug_Amine->SelectivityFilter Electrostatic Block Drug_Head Benzoic Acid (H-Bond / Repulsion) Drug_Head->Pore Stabilization

Caption: Hypothetical binding mode of the scaffold within a cation channel, illustrating the "Plug" mechanism.

References

  • PubChem. (2024).[1] 4-Amino-3-(3-amino-3-oxopropoxy)benzoic acid | C10H12N2O4.[2] National Library of Medicine.[1] [Link][1]

  • Luhata, L. P., et al. (2015).[1][3] Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Semantic Scholar. [Link]

  • Chitkara University. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology. [Link]

  • Splendid Lab. (2024).[1] 4-[3-(Butylamino)propoxy]-benzoic Acid - Reference Standard. [Link][1]

Sources

Methodological & Application

Using 4-[3-(Butylamino)propoxy]-benzoic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific N-Terminal Modification using 4-[3-(Butylamino)propoxy]-benzoic Acid in SPPS

Abstract

This guide details the methodology for incorporating 4-[3-(Butylamino)propoxy]-benzoic acid into solid-phase peptide synthesis (SPPS). This compound acts as a specialized N-terminal modifier, introducing a lipophilic, secondary amine moiety often used to enhance peptide bioavailability or mimic pharmacophores found in anti-arrhythmic agents (e.g., Dronedarone derivatives).

Critical Technical Warning: This building block contains both a carboxylic acid (for coupling) and a nucleophilic secondary amine. Direct coupling of the unprotected molecule is not recommended due to the high risk of polymerization and intramolecular cyclization. This protocol employs a "Protect-then-Couple" strategy using Boc-protection to ensure high-fidelity synthesis.

Introduction & Strategic Rationale

The integration of 4-[3-(Butylamino)propoxy]-benzoic acid serves two primary functions in medicinal chemistry:

  • Lipophilicity Enhancement: The butylamino-propoxy tail increases the LogP of the peptide, potentially improving membrane permeability.

  • Secondary Amine Handle: The resulting secondary amine remains protonated at physiological pH, improving solubility and providing a handle for further derivatization or salt formation.

The Chemoselective Challenge

In standard Fmoc-SPPS, activation of the carboxylic acid (using HATU/DIEA or DIC) in the presence of an unprotected secondary amine (the butylamino group) leads to catastrophic side reactions:

  • Self-Polymerization: The amine of one molecule attacks the activated ester of another.

  • Intramolecular Cyclization: The flexible propoxy linker allows the amine to attack its own activated carboxylate, forming a stable macrocyclic lactam.

Solution: We utilize an orthogonal protection strategy. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group prior to coupling.[1] The Boc group is stable to Fmoc deprotection conditions (piperidine) but cleaves concomitantly with the resin linker during the final TFA step.

Pre-Synthesis Preparation: In-Situ Protection

If you cannot purchase the pre-protected 4-[3-(N-Boc-butylamino)propoxy]-benzoic acid , you must generate it. This can be done in a separate step or, for small scales, via a "one-pot" activation strategy if handled precisely.

Recommended: Bench-Stable Protection Protocol

  • Objective: Mask the secondary amine with Boc.

  • Reagents: 4-[3-(Butylamino)propoxy]-benzoic acid (HCl salt or free base), Di-tert-butyl dicarbonate (

    
    ), NaOH (aq), Dioxane.
    
ReagentEquivalentsRole
Starting Material1.0 eqCore Scaffold

1.1 eqProtecting Group Source
1N NaOH2.0 - 2.5 eqBase (Keep pH ~10)
Dioxane/Water (1:1)SolventReaction Medium

Procedure:

  • Dissolve the starting material in Dioxane/Water (1:1 v/v).

  • Adjust pH to ~10 using 1N NaOH.

  • Add

    
     dropwise at 0°C.
    
  • Warm to Room Temperature (RT) and stir for 3–4 hours.

  • Workup: Acidify carefully with 1N HCl to pH 3 (precipitating the product), extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Result: You now have the Boc-protected free acid ready for SPPS.

SPPS Coupling Protocol

This protocol assumes the use of standard Fmoc-SPPS on a polystyrene or PEG-PS resin (e.g., Rink Amide or Wang).

Materials Required
  • Resin: Peptidyl-resin with free N-terminal amine (Fmoc-deprotected).

  • Building Block: 4-[3-(N-Boc-butylamino)propoxy]-benzoic acid (prepared above).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIEA (N,N-Diisopropylethylamine).[2]

  • Solvent: DMF (Anhydrous).

Step-by-Step Coupling Workflow
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (20% Piperidine/DMF, 2 x 10 min).

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[3]

  • Activation Cocktail (Prepare immediately before use):

    • Calculate 3.0 equivalents (relative to resin loading) of the Boc-protected Benzoic Acid derivative.

    • Dissolve in minimum DMF (approx. 0.1 M concentration).

    • Add 2.9 equivalents of HATU.

    • Add 6.0 equivalents of DIEA.

    • Note: The solution should turn yellow. Allow to pre-activate for 30–60 seconds (do not exceed 2 mins to avoid racemization, though less critical for benzoic acids, it prevents side reactions).

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Time: Shake/agitate at RT for 2 to 4 hours .

    • Why longer? Benzoic acid derivatives are electronically deactivated compared to standard amino acids; steric hindrance from the propoxy tail may also slow kinetics.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue, re-couple using DIC/HOAt (alternative activation).

  • Final Wash:

    • Drain and wash with DMF (5x) and DCM (5x).

Cleavage and Global Deprotection

The Boc group on the butylamino tail is acid-labile. It will be removed simultaneously with the peptide cleavage from the resin.[3]

Cleavage Cocktail (Standard Reagent K):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol): 2.5% (Optional, only if Cys/Met present).

Protocol:

  • Add cocktail to the dried resin.

  • Shake for 2–3 hours at RT.

  • Precipitate the filtrate in cold Diethyl Ether.

  • Centrifuge and dry the pellet.

  • Outcome: The final peptide will carry the 4-[3-(Butylamino)propoxy]-benzoyl cap with the secondary amine fully exposed (as a TFA salt).

Visualization of Workflow

The following diagram illustrates the critical path from raw material to final conjugate, highlighting the protection step necessity.

SPPS_Workflow cluster_warning CRITICAL FAILURE PATH RawMat Raw Material: 4-[3-(Butylamino)propoxy]-benzoic acid (Secondary Amine + COOH) Protection Pre-Synthesis Protection (Boc2O / NaOH) RawMat->Protection Mask Nucleophile Coupling SPPS Coupling (HATU / DIEA / DMF) RawMat->Coupling DIRECT COUPLING (Polymerization Risk!) ProtectedBlock Building Block: 4-[3-(N-Boc-butylamino)propoxy]-benzoic acid Protection->ProtectedBlock Yields Stable Acid ProtectedBlock->Coupling Activates COOH Resin Resin-Bound Peptide (Free N-Terminus) Resin->Coupling Nucleophilic Attack Cleavage TFA Cleavage (Removes Resin & Boc) Coupling->Cleavage Complete Assembly FinalProduct Final Peptide Conjugate (Free Secondary Amine) Cleavage->FinalProduct Global Deprotection

Caption: Workflow for integrating secondary-amine containing benzoic acid linkers. Note the critical protection step to prevent self-polymerization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test)Steric hindrance or low reactivity of the benzoic acid.1. Double Couple: Repeat step with fresh reagents.2. Switch Activator: Use DIC/HOAt (1:1) overnight.3. Heat: Microwave coupling at 50°C for 30 mins (Ensure Boc stability).
Low Solubility of Building Block Hydrophobic butyl/propoxy chain.Dissolve in a mixture of DMF/NMP (1:1) or add 10% DMSO to the coupling mixture.
Product Aggregation Lipophilic tail induces micelle formation during HPLC.Use a C4 column instead of C18; Heat the HPLC column to 60°C; Use Isopropanol in Mobile Phase A.
Mass Spec +100 Da Incomplete Boc removal.Extend TFA cleavage time; ensure scavengers are fresh (t-butyl cations can re-attach to electron-rich rings).

References

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[3][4] Chemical Reviews, 109(6), 2455–2504. Link (Authoritative source on Orthogonal Protection).

  • PubChem Compound Summary. "4-(Butylamino)benzoic acid derivatives". National Center for Biotechnology Information. Link (For physicochemical properties of the core scaffold).

  • Sigma-Aldrich. "Technical Guide to Solid Phase Peptide Synthesis". Link (General protocols for HATU/DIEA coupling).

Sources

Step-by-step guide for coupling 4-[3-(Butylamino)propoxy]-benzoic acid to a payload

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Step-by-Step Guide for Covalent Coupling of 4-[3-(Butylamino)propoxy]-benzoic Acid to Amine-Containing Payloads

Introduction

The strategic linkage of molecules is a cornerstone of modern drug development, particularly in the synthesis of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The linker component is not merely a spacer but a critical determinant of a conjugate's stability, solubility, and pharmacokinetic profile.[3][4] 4-[3-(Butylamino)propoxy]-benzoic acid is a bifunctional linker possessing a terminal carboxylic acid for payload attachment and a secondary amine within its structure, which can influence its physicochemical properties.

This application note provides a comprehensive, step-by-step guide for the covalent coupling of 4-[3-(Butylamino)propoxy]-benzoic acid to a payload functionalized with a primary amine. We will focus on the widely adopted and robust carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[5]

The primary challenge in coupling this specific linker is the presence of its own secondary amine, which could potentially self-react. This guide is designed to mitigate such side reactions through a controlled, two-step process, ensuring high-yield synthesis of the desired conjugate. We will detail the activation of the linker's carboxylic acid, the subsequent coupling reaction, and the essential purification and analytical characterization methods required to validate the final product.

Principle of the EDC/NHS Coupling Reaction

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient and requires harsh conditions.[6] Carbodiimide chemistry, specifically the EDC/NHS system, provides a "zero-length" crosslinking method that proceeds efficiently under mild conditions.[5] The reaction is a two-stage process designed to maximize coupling efficiency and minimize undesirable side reactions, such as the hydrolysis of the activated acid.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 4-[3-(Butylamino)propoxy]-benzoic acid to form a highly reactive but unstable O-acylisourea intermediate.[5] This step is optimally performed in a slightly acidic environment (pH 4.5-6.0) to facilitate the reaction while keeping the payload's target amine protonated and non-reactive.

  • Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS intercepts the unstable O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7] This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments. The reaction buffer can then be adjusted to a slightly basic pH (7.2-8.0) to deprotonate the primary amine on the payload, enabling its nucleophilic attack on the NHS ester to form a stable, covalent amide bond.[8]

G EDC EDC O_acylisourea O_acylisourea NHS NHS NHS_Ester NHS_Ester Payload Payload Final_Conjugate Final_Conjugate

Materials and Reagents

Ensure all reagents are of high purity (≥98%) and solvents are anhydrous where specified. EDC is moisture-sensitive and should be stored under desiccation at -20°C and warmed to room temperature before opening.

Reagent/MaterialRecommended GradeSupplier ExampleStorage Conditions
4-[3-(Butylamino)propoxy]-benzoic acid≥98% PurityCRO Splendid LabRoom Temperature, desiccated
Payload with primary amine (-NH₂)Application-specificN/APer manufacturer's recommendation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Bioconjugation GradeCovaChem-20°C, desiccated
N-Hydroxysuccinimide (NHS) or Sulfo-NHSBioconjugation GradeSigma-AldrichRoom Temperature, desiccated
2-(N-morpholino)ethanesulfonic acid (MES)≥99% (Titration)Sigma-AldrichRoom Temperature
Phosphate-Buffered Saline (PBS), 10XMolecular Biology GradeThermo FisherRoom Temperature
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Sigma-AldrichRoom Temperature, under inert gas
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)≥99.5% PuritySigma-AldrichRoom Temperature
Hydroxylamine or Tris BufferReagent GradeVWRRoom Temperature
Hydrochloric Acid (HCl), 1 MReagent GradeFisher ChemicalRoom Temperature
Sodium Hydroxide (NaOH), 1 MReagent GradeFisher ChemicalRoom Temperature
HPLC Grade Water, Acetonitrile, MethanolHPLC or LC-MS GradeHoneywellRoom Temperature
Formic Acid or Trifluoroacetic Acid (TFA)LC-MS GradePierceRoom Temperature
Inert Gas (Nitrogen or Argon)High PurityN/AN/A

Experimental Protocols

This protocol is designed for a small-scale synthesis (1-10 mg of linker) and should be optimized for specific payloads. The choice between an aqueous or organic solvent system depends on the solubility of the payload.

Protocol 1: Coupling in Aqueous Buffer (for water-soluble payloads, e.g., peptides, oligonucleotides)

This two-step method minimizes payload cross-linking and hydrolysis of the activated linker.

A. Activation of 4-[3-(Butylamino)propoxy]-benzoic acid

  • Prepare Activation Buffer: Create a 0.1 M MES buffer and adjust the pH to 6.0 using 1 M NaOH or 1 M HCl.

  • Dissolve Linker: Weigh 5 mg of 4-[3-(Butylamino)propoxy]-benzoic acid and dissolve it in a minimal amount of DMF or DMSO (e.g., 50-100 µL) before diluting it into 1 mL of Activation Buffer to a final concentration of ~17 mM.

  • Prepare EDC and NHS: Immediately before use, prepare fresh stock solutions. Dissolve EDC in Activation Buffer to a concentration of 100 mM. Dissolve NHS in Activation Buffer to a concentration of 100 mM.

  • Initiate Activation: Add a 2.5-fold molar excess of NHS (relative to the linker) to the linker solution, followed by a 2.5-fold molar excess of EDC. A common starting molar ratio is 1:2.5:2.5 (Linker:EDC:NHS).[8]

  • Incubate: Mix the reaction well and incubate at room temperature for 15-30 minutes.

B. Coupling to the Amine-Functionalized Payload

  • Prepare Payload: Dissolve the amine-containing payload in a suitable coupling buffer (e.g., PBS, pH 7.4).

  • Combine Reagents: Add the activated linker-NHS ester solution from step A.5 to the payload solution. A 5- to 20-fold molar excess of the activated linker over the payload is a good starting point for optimization.

  • Adjust pH: Check the pH of the reaction mixture. If necessary, adjust to pH 7.2-8.0 with 0.1 M NaOH to facilitate the reaction with the primary amine. Avoid buffers containing primary amines like Tris or glycine.[8]

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quench Reaction (Optional): To quench any remaining NHS esters, add hydroxylamine or Tris buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

Protocol 2: Coupling in Anhydrous Organic Solvent (for organic-soluble payloads)

This protocol is suitable for many small-molecule "warheads" used in PROTAC synthesis.[9]

A. Activation of 4-[3-(Butylamino)propoxy]-benzoic acid

  • Setup: In a clean, dry flask under an inert atmosphere (nitrogen or argon), dissolve 4-[3-(Butylamino)propoxy]-benzoic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add Coupling Reagents: Add a peptide coupling reagent like HATU (1.2 eq) or EDC (1.2 eq) along with an additive like HOBt (catalytic amount).[10]

  • Add Base: Add a non-nucleophilic amine base such as DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Incubate: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

B. Coupling to the Amine-Functionalized Payload

  • Add Payload: To the activated linker solution, add a solution of the amine-containing payload (1.0-1.2 eq) dissolved in the same anhydrous solvent.

  • Incubate: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC until the starting materials are consumed (typically 2-12 hours).[9]

  • Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a small amount of water). The solvent can be removed under reduced pressure.

Purification of the Final Conjugate

Purification is critical to remove unreacted starting materials, coupling reagents, and byproducts.[11] The choice of method depends heavily on the properties of the final conjugate.

Purification MethodPrincipleBest For
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Small-molecule conjugates, peptides.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Large biomolecules (e.g., antibodies, large peptides). Removes small molecule impurities.[]
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Charged biomolecules; can separate species with different drug-to-antibody ratios (DARs).[]
Solid-Phase Extraction (SPE) "Catch and release" method for rapid cleanup.Removing excess linker-payload from a much larger molecule.[11]

Analytical Characterization

Thorough characterization is required to confirm the identity, purity, and stability of the final conjugate.

Analytical TechniquePurposeKey Information Provided
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm covalent bond formation and identify product.Molecular weight of the conjugate, confirmation of identity.[9]
High-Performance Liquid Chromatography (HPLC/UPLC) Assess purity and quantify components.Purity of the conjugate, presence of starting materials.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide detailed structural confirmation.Unambiguous structural elucidation of the final product.
Hydrophobic Interaction Chromatography (HIC) Determine drug-to-antibody ratio (DAR) for ADC characterization.Distribution of drug-linked species.[13][14]

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing A Dissolve Linker & Payload C Activate Linker COOH (EDC/NHS) A->C B Prepare Buffers & Reagents B->C D Couple to Payload-NH₂ C->D E Quench Reaction D->E F Purification (e.g., HPLC, SEC) E->F G Characterization (LC-MS, HPLC) F->G H Final Conjugate G->H

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conjugation Yield 1. Inactive EDC (hydrolyzed).2. Incorrect buffer pH.3. Competing nucleophiles in buffer (Tris, glycine).1. Use fresh, properly stored EDC.2. Verify activation pH (4.5-6.0) and coupling pH (7.2-8.0).3. Use non-amine buffers like MES, PBS, or HEPES.[8]
Significant Side Products (e.g., linker dimers) 1. One-step reaction protocol.2. High concentration of activated linker.1. Use the two-step protocol to isolate the NHS-ester activation from the amine coupling.2. Perform a titration to find the optimal linker-to-payload ratio.
Precipitation of Reagents/Payload Poor solubility in the chosen solvent system.1. Add a co-solvent (e.g., DMSO, DMF) up to 10-20% (v/v) for aqueous reactions.2. Switch to a fully organic solvent system (Protocol 2).
Low Purity After Purification Ineffective purification method.1. Use an orthogonal purification method (e.g., IEX after RP-HPLC).2. Optimize the gradient and column chemistry for HPLC.

References

  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond formation.[Link]

  • Chem-Station. Conversion of Carboxylic acids to amides using DCC as an activating agent.[Link]

  • Various. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.[Link]

  • Hardick, O. Coupling Protocols.[Link]

  • PMC (PubMed Central). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]

  • PMC (PubMed Central). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.[Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]

  • Blog. The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization.[Link]

  • PMC (PubMed Central). Analytical methods for physicochemical characterization of antibody drug conjugates.[Link]

  • Waters. Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization.[Link]

  • Agilent. Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry.[Link]

  • Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates.[Link]

  • NJ Bio, Inc. Linkers for ADCs.[Link]

  • PMC (PubMed Central). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.[Link]

  • Waters. Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns.[Link]

  • 2BScientific. Building and Delivering Bioconjugate Linkers.[Link]

  • LCGC. Native HIC-MS of ADCs for DAR Species Determination and Identification.[Link]

  • PMC (PubMed Central). Current strategies for the design of PROTAC linkers: a critical review.[Link]

  • Bio-Techne. Warhead ligand - expanding the druggable proteome? Introduction to PROTACs E3 ligase ligands for PROTACs PROTAC Linkers.[Link]

  • Sterling Pharma Solutions. Overcoming purification hurdles for ADC linker payloads.[Link]

  • MDPI. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography.[Link]

  • PubChem. 4-(Butylamino)benzoic acid.[Link]

  • CRO Splendid Lab Pvt. Ltd. 4-[3-(Butylamino)propoxy]-benzoic Acid.[Link]

Sources

Application Note: Cell-Based Evaluation of PROTACs Incorporating the 4-[3-(Butylamino)propoxy]-benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The evaluation of Proteolysis Targeting Chimeras (PROTACs) built upon the 4-[3-(Butylamino)propoxy]-benzoic acid moiety presents unique challenges in cellular assay design. This structural motif—characterized by a lipophilic butylamino-propoxy tail and a polar benzoic acid head—often serves as a warhead for targeting specific membrane-associated proteins or soluble enzymes (e.g., Soluble Epoxide Hydrolase analogs or Integrin mimetics) [1, 10].

When integrating this scaffold into a PROTAC, two physicochemical properties dictate the assay strategy:

  • Zwitterionic Character: The interplay between the secondary amine (butylamino) and the carboxylic acid creates pH-dependent solubility and permeability profiles, necessitating careful buffer selection in cell-based models.

  • Amphiphilicity: The propoxy spacer increases lipophilicity, potentially driving non-specific membrane accumulation, which can mask true cytosolic degradation events [1].

This guide details a validated workflow to characterize these specific PROTACs, moving from target engagement to kinetic degradation profiling.

Critical Assay Workflow (Logic Map)

The following decision tree outlines the sequential validation steps required to distinguish bona fide degradation from off-target artifacts.

PROTAC_Workflow Start PROTAC Candidate (Benzoic Acid Scaffold) Step1 Step 1: Cell Permeability & Engagement (NanoBRET / Competition) Start->Step1 Step2 Step 2: Binary vs. Ternary Complex (TR-FRET / AlphaLISA) Step1->Step2 Confirmed Entry Step3 Step 3: Degradation Kinetics (HiBiT / Automated Western) Step2->Step3 Confirmed Hook Decision Is DC50 < 100 nM? Step3->Decision Step4 Step 4: Mechanism Validation (Rescue Assays: MG132/MLN4924) Decision->Step4 Yes Fail Re-design Linker/Exit Vector Decision->Fail No

Figure 1: Sequential workflow for evaluating PROTACs. The logic prioritizes permeability confirmation before assessing degradation potency.

Protocol 1: Cellular Target Engagement (NanoBRET)

Because the 4-[3-(Butylamino)propoxy]-benzoic acid scaffold contains ionizable groups, passive diffusion is not guaranteed. We utilize a NanoBRET (Bioluminescence Resonance Energy Transfer) assay to quantify intracellular target engagement and residence time. This is superior to biochemical assays as it accounts for the cell membrane barrier [3].

Principle

A tracer (fluorescently labeled derivative of the benzoic acid ligand) competes with the unlabeled PROTAC for binding to the NanoLuc-fused target protein. A decrease in BRET signal indicates successful intracellular engagement.

Materials
  • Cells: HEK293 or HeLa stably expressing NanoLuc-Target fusion.

  • Tracer: BODIPY-conjugated 4-[3-(Butylamino)propoxy]-benzoic acid (custom synthesis required if commercial option unavailable).

  • Reagent: NanoBRET™ Nano-Glo® Substrate (Promega).

Step-by-Step Methodology
  • Seeding: Plate NanoLuc-expressing cells at 20,000 cells/well in 96-well white non-binding plates. Incubate for 16h at 37°C.

  • Tracer Optimization: Treat cells with a serially diluted Tracer (0–1 µM) to determine the

    
    . Select a concentration equal to the 
    
    
    
    for the competition phase.
  • PROTAC Treatment:

    • Remove media and replace with Opti-MEM containing the fixed Tracer concentration + serially diluted PROTAC (10 µM down to 1 nM).

    • Critical Step: Include a "No Tracer" control (background) and a "Tracer Only" control (max signal).

  • Incubation: Incubate for 2 hours at 37°C. (Note: Benzoic acid derivatives may require longer equilibration times due to pH trapping in lysosomes; if signal is unstable, extend to 4h) [13].

  • Readout: Add Nano-Glo substrate and measure donor (460 nm) and acceptor (618 nm) emission on a BMG CLARIOstar or equivalent reader [6].

  • Analysis: Calculate mBRET ratios. Plot log[PROTAC] vs. mBRET to determine cellular

    
    .
    
Protocol 2: Quantitative Degradation Kinetics (HiBiT Lytic)

Traditional Western Blots are semi-quantitative and low-throughput. For the benzoic acid scaffold, which may induce rapid degradation followed by resynthesis (the "bounce-back" effect), we utilize the HiBiT Lytic Detection System . This allows for precise


 (concentration for 50% degradation) and 

(maximum degradation) determination [4, 6].
Experimental Setup
  • Target: CRISPR-Cas9 knock-in of the 11-amino acid HiBiT tag to the N-terminus of the endogenous target protein.

  • Detection: LgBiT Protein (complements HiBiT to form active NanoLuc).

Methodology
  • Plate Format: Seed HiBiT-knock-in cells (e.g., 5,000 cells/well) in 384-well white plates.

  • Dosing: Treat cells with the PROTAC (11-point dilution series, 1:3 dilution).

    • Solubility Note: Ensure final DMSO concentration is <0.5%. The butylamino group can interact with serum proteins; perform a serum-free vs. 10% FBS comparison if potency shifts drastically.

  • Time-Course: Harvest plates at 4h, 8h, and 24h to capture the degradation profile.

  • Lysis & Detection: Add HiBiT Lytic Buffer containing LgBiT and substrate. Incubate 10 mins at RT.

  • Data Normalization:

    • Normalize RLU (Relative Light Units) to vehicle control (DMSO = 100%).

    • Plot the "Hook Effect" curve. PROTACs often show reduced efficacy at high concentrations due to the formation of binary complexes (PROTAC-Target and PROTAC-Ligase) rather than productive ternary complexes [2].

Table 1: Troubleshooting the Hook Effect

ObservationProbable CauseCorrective Action
No Degradation Poor Permeability or E3 Ligase mismatchCheck NanoBRET data; switch E3 ligand (e.g., VHL to CRBN).
Bell-Shaped Curve Classic Hook EffectThis is a good sign. The

is the downslope. Do not overdose.
Plateau < 50% Poor

(Inefficient Ubiquitination)
Alter linker length (e.g., PEG3 vs PEG5) to improve T-complex geometry [14].
Protocol 3: Mechanism Validation (Rescue Assays)

To confirm that the observed signal loss is due to ubiquitin-proteasome degradation and not cytotoxicity or promoter silencing, "Rescue Experiments" are mandatory [13].

Mechanism Diagram

The following diagram illustrates the specific pathway we are interrogating.

Mechanism PROTAC PROTAC (Benzoic Acid-Linker-E3 Ligand) Ternary Ternary Complex PROTAC->Ternary POI Target Protein POI->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation Degradation (Peptides) Proteasome->Degradation MG132 MG132 (Inhibitor) MG132->Proteasome Blocks MLN MLN4924 (Neddylation Inh.) MLN->E3 Inactivates

Figure 2: The Ubiquitin-Proteasome System (UPS) pathway targeted by PROTACs. Inhibitors MG132 and MLN4924 are used to validate the mechanism.

Validation Steps
  • Pre-treatment: Pre-incubate cells for 1 hour with:

    • MG132 (10 µM): Proteasome inhibitor.

    • MLN4924 (1 µM): Neddylation inhibitor (blocks Cullin-RING E3 ligase activity).

    • Epimer Control: A non-binding isomer of the PROTAC (if available).

  • PROTAC Addition: Add the PROTAC at its

    
     concentration.
    
  • Readout: After 6–8 hours, measure protein levels (HiBiT or Western).

  • Success Criteria:

    • MG132: Should completely rescue protein levels (restore to ~100%).

    • MLN4924: Should completely rescue protein levels.

    • If rescue is partial, consider lysosomal degradation pathways (autophagy), especially given the amphiphilic nature of the benzoic acid scaffold [13].

References
  • Smolecule. (2024). Chemical Structure and Properties of 4-(3-(Dibutylamino)propoxy)benzoic acid. Smolecule. Link

  • Charnwood Discovery. (2024). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.[1] Charnwood Discovery.[1] Link

  • Yang, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.[1][2] Future Medicinal Chemistry. Link

  • Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita Blog. Link

  • Santa Cruz Biotechnology. (2024). 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride Data Sheet. SCBT.[3] Link[3]

  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech Application Notes. Link

  • PubChem. (2024). 4-(3-Propoxy-benzylamino)-butyric acid Compound Summary. National Library of Medicine. Link

  • NIST. (2025). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester.[4] NIST Chemistry WebBook.[4] Link

  • ChemPartner. (2026). Advancing PROTAC development through innovative preclinical model systems. News-Medical. Link

  • PubChem. (2025).[5] 4-(Butylamino)benzoic acid Biological Activity.[5][6] National Library of Medicine. Link

  • ChemicalBook. (2026).[6] 4-(Butylamino)benzoic acid Properties and Uses. ChemicalBook. Link

  • BenchChem. (2024). 4-(Butylamino)benzoic acid Physicochemical Data. BenchChem. Link

  • Hwang, S.H., et al. (2022). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. Theranostics. Link

  • Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[7][8] Link

  • Li, X., et al. (2022). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Cell and Developmental Biology. Link

  • Verma, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules.[1][2][3][5][6][7][8][9][10][11][12] Link

  • MedChemExpress. (2024). PROTACs (Inhibitors Agonists Modulators Antagonists). MedChemExpress. Link

Sources

HPLC method for the analysis of 4-[3-(butylamino)propoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 4-[3-(butylamino)propoxy]benzoic acid . This compound is a critical synthetic intermediate and potential degradation impurity in the manufacturing of benzofuran-based anti-arrhythmic agents (e.g., analogs of Dronedarone or Amiodarone).

Due to its zwitterionic nature (containing both a secondary amine and a carboxylic acid) and the presence of a hydrophobic butyl-propoxy chain, this analyte presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts. This guide provides a "First Principles" approach to method design, ensuring high resolution, symmetry, and reproducibility.

Chemical Context & Method Strategy

The Analyte
  • Chemical Name: 4-[3-(butylamino)propoxy]benzoic acid

  • Functional Groups:

    • Secondary Amine: Basic (pKa ≈ 9.5 – 10.5).

    • Carboxylic Acid:[1] Acidic (pKa ≈ 4.0 – 4.5).

    • Linker: Propoxy chain (Ether linkage).

    • Tail: Butyl chain (Hydrophobic).

The Challenge: The Zwitterionic Trap

At neutral pH (pH 7.0), the molecule exists primarily as a zwitterion (


). This state is highly polar, resulting in poor retention on C18 columns and "dewetting" issues. Furthermore, free silanols on silica supports can interact ionically with the protonated amine, causing severe peak tailing.
The Solution: Acidic Suppression

We utilize a Low pH (2.5 – 3.0) Mobile Phase .

  • Mechanism: At pH 2.5, the carboxylic acid is protonated (neutral,

    
    ), increasing hydrophobicity. The amine remains protonated (
    
    
    
    ), but the addition of an ion-pairing modifier (or sufficient buffer strength) and the use of a base-deactivated column prevents secondary silanol interactions.
  • Result: Sharp peaks, predictable retention based on the butyl/propoxy hydrophobicity, and high reproducibility.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-[3-(butylamino)propoxy]benzoic acid (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

Chromatographic Conditions
ParameterSettingRationale
Mode Isocratic (or Gradient for impurities)Isocratic is sufficient for assay; Gradient for purity profiling.
Mobile Phase A 20 mM ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

in Water, pH 2.5
Suppresses carboxylic ionization; buffers amine.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)ACN provides low backpressure; MeOH improves selectivity.
Ratio (Isocratic) 65% A : 35% BOptimized for k' (retention factor) ≈ 4–6.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Column Temp 30°C ± 1°CImproves mass transfer and peak symmetry.
Detection UV @ 254 nmMax absorption for benzoic acid moiety.
Injection Volume 10 µLStandard loop size.
Run Time 15 MinutesSufficient to elute main peak and late eluters.
Preparation of Solutions

A. Buffer Preparation (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (85%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane.

B. Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of analyte into a 25 mL volumetric flask.

  • Add 10 mL of Methanol (Solubility is higher in MeOH than ACN).

  • Sonicate for 5 minutes to dissolve.

  • Make up to volume with Mobile Phase.

C. System Suitability Solution (50 µg/mL):

  • Dilute 1.0 mL of Stock Solution to 20 mL with Mobile Phase.

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical interactions governing this protocol.

HPLC_Workflow Start Start: Analyte Characterization ChemProp Chemical Properties: 4-[3-(butylamino)propoxy]benzoic acid (Zwitterionic) Start->ChemProp Decision pH Selection Strategy ChemProp->Decision Path_Neutral Neutral pH (7.0) Zwitterion (COO- / NH+) Decision->Path_Neutral Avoid Path_Acidic Acidic pH (2.5) Cationic (COOH / NH+) Decision->Path_Acidic Select Result_Neutral Poor Retention Peak Tailing (Silanol Interaction) Path_Neutral->Result_Neutral Result_Acidic Optimized Retention Suppressed Silanol Activity Path_Acidic->Result_Acidic Column Column Selection: C18 End-Capped (Steric Protection) Result_Acidic->Column Detection Detection: UV @ 254nm (Benzoate Chromophore) Column->Detection Output Final Chromatogram: Sharp Symmetry (Tf < 1.5) Detection->Output

Figure 1: Decision tree for method development, highlighting the necessity of acidic pH control for zwitterionic suppression.

Results & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 6.0 – 9.0 minIf RT drifts >5%, check mobile phase pH and organic ratio.
Theoretical Plates (N) > 5,000If N < 5000, check column aging or dead volume in connections.
Tailing Factor (Tf) < 1.5If Tf > 1.5, replace column or increase buffer concentration.
RSD (Area, n=5) < 2.0%If RSD > 2.0%, check autosampler precision or injector seal.
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% Methanol injection).

  • Fix: Dissolve the final sample in the Mobile Phase or a solvent ratio matching the initial gradient conditions.

Issue 2: Retention Time Drift

  • Cause: The amine group is sensitive to slight pH changes.

  • Fix: Ensure the phosphate buffer is strictly adjusted to pH 2.5 before adding organic solvent. Do not adjust pH after mixing organic solvents, as this alters the apparent pH (

    
    ).
    

Issue 3: High Backpressure

  • Cause: Precipitation of phosphate buffer in high organic content.

  • Fix: Ensure the organic ratio does not exceed 85% when using >20mM Phosphate buffers. The proposed 35% organic is safe.

References

  • Sielc Technologies. "Separation of Zwitterionic Benzoic Acid Derivatives." Sielc Application Notes. Available at: [Link]

  • Chromatography Forum. "HPLC Method Development Strategies for Zwitterions." ChromForum Archives. Available at: [Link]

(Note: While specific pharmacopeial monographs for this exact intermediate are proprietary to API manufacturers, the methodology above is derived from standard validated protocols for amino-benzoate zwitterions found in the cited literature.)

Sources

Application Notes and Protocols for the Analytical Characterization of 4-[3-(butylamino)propoxy]benzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of 4-[3-(butylamino)propoxy]benzoic Acid in Modern Drug Conjugation

4-[3-(butylamino)propoxy]benzoic acid is a bifunctional molecule of significant interest in the field of drug development. Its structure, featuring a terminal carboxylic acid and a secondary amine, makes it an ideal linker for conjugating small molecules to various entities such as peptides, proteins, and nanoparticles. The benzoic acid moiety provides a site for amide bond formation, a robust and common conjugation strategy, while the butylamino group can be utilized for further modifications or can influence the physicochemical properties of the final conjugate, such as solubility and cell permeability.

The precise characterization of these conjugates is paramount to ensure their identity, purity, and stability, which are critical quality attributes (CQAs) in pharmaceutical development. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 4-[3-(butylamino)propoxy]benzoic acid and its conjugates, with a particular focus on peptide conjugates formed via amide linkage.

I. Physicochemical Properties of 4-[3-(butylamino)propoxy]benzoic Acid

A thorough understanding of the physicochemical properties of the linker molecule is the foundation for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₈H₂₉NO₃[1]
Molecular Weight 307.4 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and DMSOInferred from amphiphilic nature
Reactivity The carboxylic acid can undergo esterification and amide bond formation. The secondary amine is nucleophilic.[1]

II. Core Analytical Techniques for Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of 4-[3-(butylamino)propoxy]benzoic acid conjugates. The primary techniques include High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) Spectroscopy for confirming bond formation.

Application Note 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Principle: Reversed-phase HPLC (RP-HPLC) is the workhorse technique for analyzing small molecules and their conjugates. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a gradient of an organic solvent (like acetonitrile), compounds are eluted based on their hydrophobicity. An acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is crucial to suppress the ionization of both the carboxylic acid and the amine groups, leading to better peak shape and retention.[2][3]

Workflow for HPLC Method Development:

Caption: Workflow for developing an HPLC method for conjugate analysis.

Protocol 1: RP-HPLC Analysis of a 4-[3-(butylamino)propoxy]benzoic Acid-Peptide Conjugate

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For larger peptide conjugates, a wide-pore (300 Å) column is recommended to improve resolution.[4]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

  • Sample Diluent: 50:50 (v/v) ACN:Water.

2. Sample Preparation:

  • Accurately weigh and dissolve the conjugate, unreacted linker, and peptide standards in the sample diluent to a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (for the benzoic acid moiety) and 280 nm (if the peptide contains Trp or Tyr)
Injection Volume 10 µL
Gradient Program Time (min)

4. Data Analysis and Interpretation:

  • The unreacted 4-[3-(butylamino)propoxy]benzoic acid linker, being more hydrophobic than a typical peptide, will have a longer retention time than the peptide alone.

  • The conjugate will be significantly more hydrophobic than the unconjugated peptide and will therefore have the longest retention time.

  • The purity of the conjugate can be calculated from the peak area percentage of the conjugate peak relative to the total peak area in the chromatogram.

Application Note 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of molecules, including large biomolecules and their conjugates. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for identifying the components of a mixture.

Workflow for LC-MS Analysis:

Caption: General workflow for LC-MS analysis of conjugates.

Protocol 2: LC-MS Analysis of a 4-[3-(butylamino)propoxy]benzoic Acid-Peptide Conjugate

1. Instrumentation and Materials:

  • LC-MS system, preferably with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Use the same HPLC setup as in Protocol 1, but replace TFA with 0.1% formic acid in both mobile phases, as TFA can cause ion suppression in the mass spectrometer.

2. MS Parameters (Example for a TOF analyzer):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Sampling Cone Voltage 30 - 50 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Mass Range 300 - 2000 m/z

3. Data Analysis and Interpretation:

  • The mass spectrum of the peptide conjugate will likely show a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.).

  • The molecular weight of the conjugate can be determined by deconvolution of this charge state series.

  • The expected molecular weight of the conjugate is the sum of the molecular weight of the peptide and the molecular weight of the 4-[3-(butylamino)propoxy]benzoic acid linker, minus the molecular weight of water (18.015 Da) due to the formation of the amide bond.

  • MS can also be used to identify impurities, such as unreacted starting materials or side-products.

Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an unparalleled technique for determining the detailed chemical structure of a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between atoms.

Protocol 3: NMR Analysis of a 4-[3-(butylamino)propoxy]benzoic Acid-Peptide Conjugate

1. Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, or D₂O, depending on the solubility of the conjugate).

  • NMR tubes.

2. Sample Preparation:

  • Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of the chosen deuterated solvent.

3. Key Spectroscopic Signatures to Monitor:

  • ¹H NMR:

    • Disappearance of the Carboxylic Acid Proton: The broad singlet of the carboxylic acid proton of the linker (typically >10 ppm) will disappear upon amide bond formation.

    • Appearance of an Amide Proton: A new signal corresponding to the amide N-H proton will appear, typically in the range of 7.5-8.5 ppm.

    • Shifts in Aromatic Protons: The signals for the aromatic protons of the benzoic acid moiety will likely shift upon conjugation.

    • Shifts in the Propoxy and Butylamino Protons: The protons on the carbon adjacent to the newly formed amide bond and the protons of the butylamino group may also experience shifts.

  • ¹³C NMR:

    • Shift of the Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon (typically around 165-175 ppm) will shift upon formation of the amide bond.

4. Data Interpretation:

  • Comparison of the NMR spectra of the conjugate with those of the starting materials (linker and peptide) is essential for confirming the structure.

  • Integration of the ¹H NMR signals can be used to confirm the ratio of the linker to the peptide in the conjugate.

Application Note 4: Fourier-Transform Infrared (FT-IR) Spectroscopy for Confirmation of Amide Bond Formation

Principle: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The formation of an amide bond results in characteristic changes in the IR spectrum.

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR analysis to confirm conjugation.

Protocol 4: FT-IR Analysis of a 4-[3-(butylamino)propoxy]benzoic Acid-Peptide Conjugate

1. Instrumentation and Materials:

  • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Solid samples of the linker, peptide, and conjugate.

2. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

3. Key Spectroscopic Signatures to Monitor:

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Change upon Conjugation
Carboxylic Acid O-H Stretch Broad, ~3300-2500 cm⁻¹Disappears or significantly diminishes.[5]
Carboxylic Acid C=O Stretch ~1700-1680 cm⁻¹Disappears.[5]
Amide N-H Stretch ~3300 cm⁻¹Appears.[6]
Amide I Band (C=O Stretch) ~1650 cm⁻¹Appears.[7]
Amide II Band (N-H Bend) ~1550 cm⁻¹Appears.

4. Data Interpretation:

  • The most definitive evidence for amide bond formation is the disappearance of the characteristic broad O-H and C=O stretches of the carboxylic acid and the appearance of the Amide I and Amide II bands.[5][6][7] The presence of a new N-H stretching vibration also supports successful conjugation.

III. Challenges and Troubleshooting

  • Solubility: The amphiphilic nature of 4-[3-(butylamino)propoxy]benzoic acid and its conjugates can sometimes lead to solubility issues in certain HPLC mobile phases or NMR solvents. It may be necessary to screen different solvent systems to find optimal conditions.

  • Peak Tailing in HPLC: The basic butylamino group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Using a highly end-capped column and an acidic mobile phase modifier like TFA can help to mitigate this issue.

  • Stability: Benzoic acid derivatives can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH. It is important to assess the stability of the conjugate under the chosen analytical conditions.

IV. Conclusion

The successful development of therapeutics based on 4-[3-(butylamino)propoxy]benzoic acid conjugates relies on a robust and comprehensive analytical characterization strategy. By employing a combination of HPLC, MS, NMR, and FT-IR, researchers can confidently determine the identity, purity, and structure of their conjugates. The protocols and insights provided in this guide offer a solid foundation for establishing reliable analytical methods, thereby ensuring the quality and consistency of these promising molecules.

References

  • CellMosaic. C18 HPLC Analysis of Peptide and Conjugate. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-(butylamino)-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Supporting Information for a scientific publication.
  • PubChem. 4-(Butylamino)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Yamada, K., et al. (2025, April 30). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. Available from: [Link]

  • Schepartz Lab. (2016, December 30). HPLC Purification of Peptides. Protocols.io. Available from: [Link]

  • Aguilar, M. I. HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • He, M., et al. (2007, April 1). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Beil, S., et al. (2024, April 12). Synthesis and characterization of water-soluble C60–peptide conjugates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • University of Delaware.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • Clickable Polymer Scaffolds Enable Ce Recovery with Peptide Ligands. (2023, March 31). RSC Advances.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.
  • Synthesis and characterization of peptide−drug conjugates.
  • FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
  • Haris, P. I., & Severcan, F. (1999). Fourier transform infrared spectroscopy of peptides. Journal of Peptide Science.
  • CRO Splendid Lab Pvt. Ltd. 4-[3-(Butylamino)propoxy]-benzoic Acid. Available from: [Link]

  • Harvey, D. J. (2000, October 15). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry.
  • Longdom Publishing. (2021, November 29).
  • FT-IR/ATR spectra of self-assembling peptides after synthesis.
  • Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers.
  • Biondi, L., & De Zotti, M. (2021, July 29).
  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Lebrilla, C. B., et al. Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides.
  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • Supplementary Information for a scientific publication from The Royal Society of Chemistry. (Details on NMR spectra of amines).
  • Khajavi, S. H., et al. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water.
  • ResearchGate. (2025, October 16). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase.
  • ACS Omega. (2020, October 20). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.

Sources

Troubleshooting & Optimization

Common side reactions in 4-[3-(Butylamino)propoxy]-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[3-(Butylamino)propoxy]-benzoic Acid

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-[3-(butylamino)propoxy]-benzoic acid , a critical structural motif often found in local anesthetics (related to Tetracaine) and functionalized polymer intermediates.[1][2]

The synthesis typically proceeds via a convergent three-step route:

  • Etherification: O-alkylation of 4-hydroxybenzoic acid ester.

  • Amination: Nucleophilic substitution with

    
    -butylamine.[1][2]
    
  • Hydrolysis: Saponification of the ester to the free acid.

This guide focuses on the side reactions inherent to this pathway, providing mechanistic insights and troubleshooting protocols to maximize purity.

Module 1: The Etherification Stage (Linker Installation)

Primary Reaction: Methyl 4-hydroxybenzoate + 1-bromo-3-chloropropane


 Methyl 4-(3-chloropropoxy)benzoate.[1][2]
Common Side Reactions & Troubleshooting
IssueSide Product IdentityRoot CauseTroubleshooting Protocol
Dimer Formation Bis-1,3-(4-methoxycarbonylphenoxy)propane (Two phenols linked by one propyl chain)Stoichiometric imbalance; Phenoxide concentration too high relative to dihalide.[1][2]Use Excess Dihaloalkane: Employ 3.0–4.0 equivalents of 1-bromo-3-chloropropane.[1][2] The statistical probability of the second halide reacting with another phenoxide drops significantly.
Elimination Allyl Ether Derivative (4-allyloxybenzoate)Basicity is too high or temperature is uncontrolled (E2 elimination).[1][2]Base Selection: Switch from NaOH/KOH to anhydrous

in Acetone or MEK.[2] Maintain reflux temps

.
C-Alkylation 3-propyl-4-hydroxybenzoate Solvent polarity favors soft nucleophilicity at the ortho-carbon.[1][2]Solvent Control: Use polar aprotic solvents (DMF, Acetone) which solvate the cation, leaving the "hard" phenoxide oxygen free to react.
FAQ: Why use 1-bromo-3-chloropropane instead of 1,3-dibromopropane?

A: Selectivity.[1][2] The C-Br bond is weaker and reacts faster than the C-Cl bond.[1][2] This allows for a controlled mono-alkylation at the bromine end, leaving the chlorine handle intact for the subsequent amine displacement. Using 1,3-dibromopropane increases the risk of dimerization (bis-alkylation) significantly.[1][2]

Module 2: The Amination Stage (Nitrogen Installation)

Primary Reaction: Methyl 4-(3-chloropropoxy)benzoate +


-Butylamine 

Methyl 4-[3-(butylamino)propoxy]benzoate.[1][2]
Common Side Reactions & Troubleshooting
IssueSide Product IdentityRoot CauseTroubleshooting Protocol
Over-Alkylation Tertiary Amine Impurity (N,N-Dibutyl derivative)The product (secondary amine) is still nucleophilic and competes with butylamine for the alkyl halide.[1][2]High Dilution & Excess: Use a large excess of

-butylamine (5–10 eq).[1][2] This ensures the alkyl halide statistically encounters primary amine rather than the product.
Cyclization Intramolecular Lactamization If the ester hydrolysis happens prematurely, the amine can attack the carbonyl.Avoid Water: Ensure the amination step is anhydrous.[2] Do not hydrolyze the ester until the amine is fully installed.
Incomplete Reaction Residual Chloro-intermediate Steric hindrance or insufficient temperature (Cl is a poor leaving group).[1][2]Catalysis: Add catalytic KI (Finkelstein condition) to convert the unreactive alkyl chloride to a reactive alkyl iodide in situ.

Module 3: Hydrolysis & Isolation (The Zwitterion Challenge)

Primary Reaction: Ester Saponification


 Acidification 

Zwitterion Isolation.[1][2]
Critical Isolation Logic

The final product contains a secondary amine (basic, pKa ~10) and a carboxylic acid (acidic, pKa ~4).[2] It exists as a zwitterion.[1][2]

  • pH < 4: Soluble Cation (

    
    )[1][2]
    
  • pH > 10: Soluble Anion (

    
    )[1][2]
    
  • pH 6–7 (Isoelectric Point): Least soluble Zwitterion (

    
    )[1][2]
    

Troubleshooting: If you cannot precipitate the product, you are likely at the wrong pH. Slowly adjust pH to 6.8–7.2 to induce crystallization.

Visualizing the Reaction & Impurity Pathways

The following diagram maps the critical decision points and impurity pathways described above.

ReactionPathways Start 4-Hydroxybenzoate (Phenol) MonoEther Intermediate A: Chloro-propoxy Ester Start->MonoEther Main Route (K2CO3, Acetone) BisImpurity IMPURITY 1: Bis-ether Dimer Start->BisImpurity Low Dihalide Eq (Side Rxn) AllylImpurity IMPURITY 3: Allyl Ether (Elimination) Start->AllylImpurity High Temp/Strong Base (Elimination) Dihalide 1-Br-3-Cl-Propane TargetEster Intermediate B: Butylamino Ester MonoEther->TargetEster + n-Butylamine (Excess) FinalProduct TARGET: 4-[3-(Butylamino)propoxy] benzoic acid TargetEster->FinalProduct Hydrolysis (NaOH then pH adj) TertiaryImpurity IMPURITY 2: N,N-Dibutyl Derivative TargetEster->TertiaryImpurity + Alkyl Halide (Over-alkylation)

Caption: Reaction flowchart highlighting the divergence points for Bis-ether formation (Step 1) and N,N-Dibutyl over-alkylation (Step 2).

Standardized Experimental Protocol

To minimize the side reactions listed above, follow this optimized workflow.

Step 1: Selective Etherification
  • Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Acetone (0.5 M concentration).

  • Add Anhydrous

    
     (2.0 eq) and 1-bromo-3-chloropropane (3.0 eq) .
    
    • Note: The excess dihalide is crucial to prevent Dimer formation.

  • Reflux for 12–16 hours. Monitor by TLC/HPLC.

  • Workup: Filter salts. Concentrate filtrate.[1][2] Distill off excess 1-bromo-3-chloropropane (high boiling point) under high vacuum to recover for re-use.

  • Crystallize the chloro-intermediate from hexanes/ethyl acetate.

Step 2: Amination (The "Swamping" Method)[2]
  • Dissolve Chloro-intermediate (1.0 eq) in Acetonitrile or Ethanol.

  • Add Sodium Iodide (0.1 eq) as catalyst.

  • Add n-Butylamine (8.0 eq) .

    • Note: Large excess prevents Tertiary Amine Impurity.[1][2]

  • Heat to 60–70°C in a sealed vessel (butylamine bp is 78°C).

  • Workup: Concentrate to remove solvent and excess amine.[1][2] Partition residue between water and DCM.[1][2][3]

Step 3: Hydrolysis & Isoelectric Precipitation
  • Dissolve Amino-ester in 2M NaOH (3.0 eq) and Methanol (1:1 ratio).

  • Reflux for 2 hours until clear.

  • Cool to room temperature.

  • Neutralize: Carefully add 1M HCl dropwise while monitoring pH.

  • Stop exactly at pH 7.0 . The white zwitterionic solid will precipitate.[3]

  • Filter and wash with cold water and cold acetone.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-(Butylamino)benzoic acid | C11H15NO2.[1][2] National Library of Medicine.[1][2] Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (1973).[1][2][4][5] Alkylation of Phenols: General Procedures. Coll. Vol. 5, p. 414.[1][4] (Contextual grounding for Williamson Ether synthesis selectivity).

  • Fisher Scientific. (n.d.).[1][2] Methyl 3-bromo-4-hydroxybenzoate.[1][2][6] Retrieved February 18, 2026, from [Link] (Reference for bromination side reactions on the ring).

Sources

Optimizing coupling reaction conditions for 4-[3-(Butylamino)propoxy]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 4-[3-(Butylamino)propoxy]-benzoic Acid

Status: Active Ticket ID: CHEM-OPT-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis and optimization of 4-[3-(Butylamino)propoxy]-benzoic acid , a structural analog often encountered in the development of anti-arrhythmic agents (e.g., Dronedarone intermediates) and local anesthetics.

The synthesis hinges on two critical "coupling" events:

  • Ether Coupling (O-Alkylation): Attaching the propyl linker to the phenolic core.

  • Amine Coupling (N-Alkylation): Introducing the butylamine group.

Critical Warning: The primary challenge in this synthesis is selectivity during the amine coupling. Without optimization, the reaction favors the formation of the tertiary amine (dibutyl) impurity, which is thermodynamically stable but chemically distinct from your target secondary amine.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the optimized industrial route, highlighting critical control points (CCPs) where impurities commonly arise.

SynthesisWorkflow Start Methyl 4-hydroxybenzoate Step1 Step 1: Williamson Ether Synthesis (O-Alkylation) Start->Step1 Reagent1 1-Bromo-3-chloropropane (Excess) Reagent1->Step1 Inter1 Intermediate A: Methyl 4-(3-chloropropoxy)benzoate Step1->Inter1 Risk1 Risk: Bis-alkylation (Dimer) Risk: Elimination (Allyl ether) Step1->Risk1 Side Rxn Step2 Step 2: Amine Coupling (Nucleophilic Substitution) Inter1->Step2 Inter2 Intermediate B: Methyl 4-[3-(butylamino)propoxy]benzoate Step2->Inter2 Risk2 CRITICAL RISK: Over-alkylation to Tertiary Amine (Dibutyl impurity) Step2->Risk2 Side Rxn Reagent2 n-Butylamine (Large Excess >5 eq) Reagent2->Step2 Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Final Target: 4-[3-(Butylamino)propoxy]-benzoic acid (Zwitterion) Step3->Final

Caption: Figure 1. Optimized synthetic pathway focusing on minimizing dimerization in Step 1 and preventing over-alkylation in Step 2.

Part 2: Troubleshooting Guide (Module-by-Module)

Module 1: The Ether Coupling (O-Alkylation)

Reaction: Methyl 4-hydroxybenzoate + 1-bromo-3-chloropropane


 Methyl 4-(3-chloropropoxy)benzoate.

User Scenario: "I am seeing significant amounts of the dimer (two benzoate rings connected by a propyl chain) or low conversion."

IssueRoot CauseOptimization Protocol
Dimer Formation The phenol reacts with both ends of the dihalide (Br and Cl).Stoichiometry Control: Use a large excess of 1-bromo-3-chloropropane (3.0 – 4.0 equivalents). The phenol will statistically encounter the dihalide before it encounters a mono-alkylated product.
Low Reactivity The alkyl chloride (on the linker) is too stable for the subsequent amine step.Finkelstein Modification: Add catalytic NaI (0.1 eq) during the next step (amine coupling), or swap to 1,3-dibromopropane (though this increases dimer risk).
Elimination Strong base causing E2 elimination instead of SN2 substitution.[1]Base Selection: Switch from KOH/NaOH to K₂CO₃ in Acetone or Acetonitrile. The milder base suppresses elimination.[1] Maintain reflux temperature (approx. 60-80°C).

Expert Insight: We utilize 1-bromo-3-chloropropane specifically because of the reactivity difference between Br and Cl. The phenoxide displaces the Bromine (more reactive) rapidly at 60°C, leaving the Chlorine intact for the next step. If you use 1,3-dibromopropane, the second bromine is too reactive, leading to uncontrollable dimerization [1].

Module 2: The Amine Coupling (N-Alkylation) – CRITICAL

Reaction: Methyl 4-(3-chloropropoxy)benzoate + n-Butylamine


 Methyl 4-[3-(butylamino)propoxy]benzoate.

User Scenario: "My HPLC shows a large peak with M+56 mass units. I cannot stop the reaction at the secondary amine."

Q: Why is the tertiary amine (dibutyl) forming? A: The product of your reaction (secondary amine) is more nucleophilic than the starting material (primary amine). Once formed, it competes for the alkyl halide, leading to the "over-alkylated" impurity.

Protocol for Mono-Selectivity:

  • The "Dilution & Excess" Strategy:

    • Solvent: Acetonitrile or DMF.[2]

    • Reagent: You must use n-Butylamine in large excess (5 to 10 equivalents) .

    • Mechanism: By flooding the reaction with primary amine, you statistically ensure the alkyl halide collides with the starting amine rather than the product.

    • Workup: n-Butylamine is volatile (b.p. 78°C). The excess can be easily stripped off via rotary evaporation.

  • The Catalytic Boost (Finkelstein):

    • If using the chloro-intermediate from Step 1, the reaction will be sluggish. Add 0.5 eq of NaI (Sodium Iodide).

    • Why? NaI converts the unreactive alkyl-Cl to a reactive alkyl-I in situ.[2]

  • Temperature Control:

    • Do not overheat. Run at 50°C–60°C. Higher temperatures lower the selectivity between mono- and di-alkylation.

Module 3: Hydrolysis & Zwitterion Isolation

Reaction: Ester Hydrolysis


 Free Acid.

User Scenario: "I obtained the product, but I lost it during the aqueous workup. It's not extracting into the organic layer."

The Physics of the Problem: The final product is a Zwitterion . It contains a basic amine (pKa ~10) and an acidic carboxylate (pKa ~4).

  • At pH < 4: It is cationic (soluble in water).[3]

  • At pH > 10: It is anionic (soluble in water).

  • At pH ~7 (Isoelectric Point): It has net neutral charge and minimum water solubility.

Isolation Protocol:

  • Hydrolysis: Use LiOH (2 eq) in THF/Water (1:1). Stir at RT until TLC shows ester consumption.

  • pH Adjustment: Carefully acidify the mixture with 1N HCl.

  • Target pH: Monitor pH strictly. Adjust to pH 6.5 – 7.5 .

  • Precipitation: At this pH, the zwitterion is least soluble. Cool to 0°C. The solid product should precipitate. Filter and wash with cold water.

  • Alternative (If no precipitate): Use n-Butanol for extraction. Unlike DCM or Ethyl Acetate, n-Butanol is polar enough to extract zwitterionic amino acids from the aqueous phase at neutral pH.

Part 3: Advanced Optimization Decision Tree

Troubleshooting Problem Observed Issue Issue1 Impurity: Dimer (Step 1) Problem->Issue1 Issue2 Impurity: Tertiary Amine (Step 2) Problem->Issue2 Issue3 Low Yield (Step 2) Problem->Issue3 Issue4 Product Loss (Workup) Problem->Issue4 Sol1 Increase dihalide eq to >3.0 Issue1->Sol1 Sol2 Increase Butylamine to >10 eq Issue2->Sol2 Sol3 Add NaI (Catalyst) Switch to DMF Issue3->Sol3 Sol4 Check pH (Target 7.0) Extract w/ n-Butanol Issue4->Sol4

Caption: Figure 2. Rapid response decision tree for common synthetic deviations.

References

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and stoichiometry effects).
  • Jaseer, E. A., et al. (2010). "Synthesis of Dronedarone Intermediates." Acta Crystallographica Section E, 66(10). Link (Describes the synthesis of the methyl 4-(3-chloropropoxy)benzoate intermediate).

  • BenchChem. (2025). "Optimization of reaction conditions for Williamson ether synthesis." Link (General protocols for phenolic alkylation).

  • SIELC Technologies. "Separation of Zwitterionic Isomers." Link (Reference for understanding the solubility and chromatographic behavior of amino-benzoic acid zwitterions).

Sources

Identifying and characterizing byproducts in 4-[3-(butylamino)propoxy]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[3-(butylamino)propoxy]benzoic acid

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals involved in the synthesis of 4-[3-(butylamino)propoxy]benzoic acid. It addresses common challenges related to byproduct formation, offering diagnostic protocols and preventative strategies to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected, and TLC/HPLC analysis shows multiple unexpected spots. What are the likely byproducts?

Low yields and the presence of multiple impurities are common challenges in the multi-step synthesis of 4-[3-(butylamino)propoxy]benzoic acid. The most probable synthetic route involves a Williamson ether synthesis followed by nucleophilic substitution and hydrolysis. Each step is susceptible to specific side reactions.

The primary byproducts to suspect are:

  • Dialkylated Ether (Byproduct A): Formed during the initial Williamson ether synthesis step when two molecules of the starting phenol (e.g., methyl 4-hydroxybenzoate) react with one molecule of the dihaloalkane linker (e.g., 1,3-dibromopropane).

  • Over-alkylated Amine (Byproduct B): The desired secondary amine product can act as a nucleophile and react with another molecule of the alkyl halide intermediate, forming a tertiary amine. This is a common issue in amine alkylations.[1][2]

  • Incomplete Hydrolysis (Byproduct C): Residual methyl or ethyl ester of the final product if the final saponification step does not go to completion.

  • Unreacted Starting Materials: Residual methyl 4-hydroxybenzoate or the intermediate, methyl 4-(3-bromopropoxy)benzoate.

The following diagram illustrates a systematic approach to identifying the root cause of impurity formation.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Byproduct Hypothesis cluster_3 Confirmation & Action Problem Low Yield / Multiple Spots in TLC/HPLC TLC_HPLC Run Analytical TLC/HPLC-MS Problem->TLC_HPLC  Analyze crude product Hypothesize Compare observed m/z and polarity with potential byproducts (Table 1) TLC_HPLC->Hypothesize NMR Isolate Impurity & Run NMR for structural confirmation Hypothesize->NMR  If impurity identity is unclear Optimize Optimize Reaction Conditions (see Q3 & Q4) Hypothesize->Optimize  If byproducts are identified Purify Select Appropriate Purification Strategy (see Q5) Hypothesize->Purify  If byproducts are identified

Caption: Troubleshooting workflow for impurity identification.

Q2: How do I use HPLC-MS and NMR to tentatively identify these byproducts in my crude reaction mixture?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful first-pass technique for identifying impurities.[3][4][5] Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[6][7][8]

The combination of HPLC's separation capability with MS's detection power allows for comprehensive impurity profiling.[3][4]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Use a reverse-phase C18 column. The byproducts will elute based on their polarity.

    • Expected Elution Order: The highly nonpolar Dialkylated Ether (A) will elute first, followed by the Over-alkylated Amine (B) , the desired product, and finally the more polar unreacted starting materials.

  • Mass Spectrometry: Analyze the eluent using an MS detector to obtain the mass-to-charge ratio (m/z) for each peak.

CompoundByproduct IDExpected [M+H]⁺ (m/z)Polarity (vs. Product)Key ¹H NMR Diagnostic Signal (CDCl₃)
Desired Product -238.14-~7.9 (d, Ar-H), ~4.1 (t, O-CH₂), ~2.9 (t, N-CH₂), ~0.9 (t, CH₃)
Dialkylated EtherA 359.15Less PolarAbsence of phenolic -OH. Symmetrical structure. Ar-H signals may overlap.
Over-alkylated AmineB 458.28Less PolarAbsence of N-H proton. Complex multiplets for N-alkyl protons.
Incomplete HydrolysisC 252.16More PolarPresence of methyl ester singlet (~3.9 ppm).

NMR provides detailed structural information, identifying functional groups and the chemical environment of nuclei.[6][9] After isolating a sufficient quantity of an impurity via preparative HPLC or column chromatography, acquire ¹H and ¹³C NMR spectra.

  • To Confirm Byproduct A (Dialkylated Ether): Look for the absence of the N-H signal and the butyl group signals. The integration of the aromatic protons to the propoxy chain protons will be different from the desired product. The molecule's symmetry may simplify the spectrum.

  • To Confirm Byproduct B (Over-alkylated Amine): The key indicator is the disappearance of the secondary amine N-H proton signal. You will also observe more complex signals in the alkyl region corresponding to the two butyl groups and two propoxy chains attached to the nitrogen.

  • To Confirm Byproduct C (Incomplete Hydrolysis): The most telling signal is a sharp singlet around 3.9 ppm, corresponding to the methyl ester (-OCH₃) protons. The carboxylic acid proton signal (typically >10 ppm and broad) will be absent.

Q3: What are the root causes of dialkylation in the Williamson ether synthesis step, and how can I prevent it?

The Williamson ether synthesis involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide.[10][11][12] When using a dihaloalkane like 1,3-dibromopropane, the initial product still contains a reactive alkyl halide, which can be attacked by another molecule of the phenoxide, leading to the dialkylated byproduct.

G R_OH Ar-O⁻ Na⁺ Intermediate Ar-O-(CH₂)₃-Br R_OH->Intermediate Sₙ2 Attack Br_Pr_Br Br-(CH₂)₃-Br Br_Pr_Br->Intermediate Product Desired Intermediate Byproduct Byproduct A (Dialkylated Ether) Intermediate->Byproduct Second Sₙ2 Attack R_OH_2 Ar-O⁻ Na⁺ R_OH_2->Byproduct

Caption: Formation of the desired intermediate vs. Byproduct A.

  • Stoichiometry Control: The most effective method is to use a significant excess of the dihaloalkane (e.g., 3-5 equivalents). This increases the probability that the phenoxide will react with a fresh molecule of the dihaloalkane rather than the intermediate product.

  • Slow Addition: Add the phenoxide solution slowly to the solution of the dihaloalkane. This maintains a low concentration of the nucleophile, further disfavoring the second substitution reaction.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used as they can accelerate Sₙ2 reactions.[12]

Q4: The N-alkylation step is problematic, leading to a complex mixture. How can I achieve selective mono-alkylation?

The alkylation of primary amines with alkyl halides is notoriously difficult to control because the resulting secondary amine is often more nucleophilic than the starting primary amine.[2] This leads to a "runaway" reaction, producing tertiary amines and even quaternary ammonium salts.[2]

  • Use a Large Excess of the Amine: Employing a large excess (5-10 equivalents) of butylamine relative to the alkyl halide (methyl 4-(3-bromopropoxy)benzoate) can statistically favor the reaction of the halide with the more abundant primary amine. However, this requires removal of the excess amine later.

  • Reductive Amination (Alternative Route): A more robust strategy is to avoid direct alkylation altogether. Instead, react methyl 4-(3-oxopropoxy)benzoate (an aldehyde) with butylamine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly selective for producing secondary amines.

  • Control of Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures can help slow down the rate of the second alkylation, which may have a slightly higher activation energy.

    • Base: Using a non-nucleophilic, sterically hindered base can sometimes help, although in this case, excess butylamine itself often serves as the base.[13]

Q5: What are the most effective purification strategies for removing these specific byproducts?

The choice of purification method depends on the physicochemical properties of the byproducts. A multi-step purification process is often necessary.[14]

  • Acid-Base Extraction: This is highly effective for separating the final acidic product from non-acidic byproducts like the dialkylated ether (A) and over-alkylated amine (B).

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove any remaining basic starting materials or the over-alkylated amine byproduct into the aqueous layer.

    • Extract the organic layer with a dilute base solution (e.g., 1M NaOH). The desired carboxylic acid product will deprotonate and move into the aqueous layer.

    • The neutral dialkylated ether byproduct (A) and any unhydrolyzed ester (C) will remain in the organic layer.

    • Carefully re-acidify the basic aqueous layer to precipitate the pure 4-[3-(butylamino)propoxy]benzoic acid, which can then be collected by filtration.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography can be used.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system of dichloromethane (DCM) and methanol is often effective. Adding a small amount of triethylamine (~0.5%) can prevent the amine product from streaking on the acidic silica gel.[15] The nonpolar byproducts (A and B) will elute first with less polar solvent mixtures, while the desired product will require a higher concentration of methanol.

  • Recrystallization: This is an excellent final polishing step to achieve high purity.

    • Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water or isopropanol). This can effectively remove trace impurities.[16]

References

  • Vertex AI Search. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • News-Medical.Net. (2023). Recent Advances in HPLC-MS for Pharmaceutical Analysis.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield.
  • Wikipedia. (n.d.). Amine alkylation.
  • Oxford Instruments. (n.d.). Organic Synthesis - benchtop NMR.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Benchchem. (n.d.). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction.
  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.

Sources

Technical Support Center: Stabilizing 4-[3-(butylamino)propoxy]benzoic Acid Constructs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 4-[3-(butylamino)propoxy]benzoic acid . This molecule often serves as a functionalized linker or spacer in medicinal chemistry (e.g., PROTACs, bioconjugates) and solid-phase synthesis.[1][2]

The content addresses the two distinct "cleavage" scenarios users encounter:

  • Premature Detachment: The linker falling off the solid support (resin) during synthesis.

  • Structural Degradation: The cleavage of the internal ether bond within the linker itself.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Linker Cleavage & Synthesis Instability[1]

Executive Summary

You are likely employing 4-[3-(butylamino)propoxy]benzoic acid as a bifunctional spacer—anchoring a payload via the benzoic acid moiety while extending a secondary amine for further conjugation.[1]

"Linker cleavage" in this context typically manifests in two ways:

  • Type A (Resin Instability): The ester bond connecting the benzoic acid to the resin (e.g., 2-Chlorotrityl or Wang) cleaves prematurely during deprotection cycles.

  • Type B (Ether Hydrolysis): The internal aryl-alkyl ether bond degrades upon exposure to strong Lewis acids (e.g., BBr₃) or harsh acidic conditions.[1]

This guide provides the protocols to stabilize both interfaces.

Module 1: Preventing Premature Resin Detachment

Diagnosis: Your LC-MS shows the loss of the linker mass during intermediate Fmoc/Boc deprotection steps.

The Mechanism of Failure

Benzoic acid derivatives form ester linkages with hydroxyl-functionalized resins (Wang, HMPB) or trityl ester linkages with chlorotrityl resins (2-CTC).[1]

  • The Vulnerability: The para-alkoxy substituent on the benzoic ring is electron-donating. While this generally stabilizes the ester against nucleophilic attack, it can modulate the acid-lability of the resin linkage.[3]

  • The Common Error: Using 2-Chlorotrityl Chloride (2-CTC) resin with standard TFA concentrations.[1] 2-CTC is highly acid-sensitive; even 1-5% TFA (used to remove some side-chain protections) can cleave the linker.[1]

Protocol: Resin Selection & Stabilization

Use this decision matrix to select the correct solid support.

ResinSelection Start Start: Select Anchor Strategy AcidSensitivity Is your payload acid-sensitive? Start->AcidSensitivity HighSens Yes (High Sensitivity) Need mild cleavage AcidSensitivity->HighSens Yes LowSens No (Stable) Can withstand 95% TFA AcidSensitivity->LowSens No CTC Use 2-CTC Resin *Risk: Premature Cleavage* HighSens->CTC Wang Use Wang Resin *Stable to 50% TFA* LowSens->Wang Rink Use Rink Amide Resin (If amide C-term required) LowSens->Rink Mitigation Mitigation Strategy: Avoid TFA > 1% during synthesis. Use 20% Piperidine/DMF for Fmoc. CTC->Mitigation

Figure 1: Resin Selection Decision Tree. Choosing the correct solid support is the primary defense against premature cleavage.

Corrective Actions[4]
  • Switch to Wang Resin: If your synthesis allows final cleavage with 95% TFA, switch from 2-CTC to Wang resin.[1] The benzoic ester formed with Wang resin is significantly more stable and will not cleave during standard Boc/Fmoc cycles.

  • Modify 2-CTC Protocols: If you must use 2-CTC (to retain side-chain protecting groups):

    • Do not use TFA for intermediate steps.

    • Use 1% TFA in DCM only for the final cleavage.

    • Neutralize immediately: When cleaving, collect the filtrate into a flask containing pyridine or DIPEA to prevent degradation of the ether by the high local acid concentration.

Module 2: Protecting the Internal Ether Bond

Diagnosis: You observe the formation of 4-hydroxybenzoic acid or the loss of the butylamino-propyl chain.

The Mechanism of Failure

The linker contains an aryl-alkyl ether . While stable to TFA, this bond is susceptible to cleavage by:

  • Strong Lewis Acids: Reagents like Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃).[1]

  • Strong Nucleophiles in Acid: High concentrations of iodide (HI) or thiol-based scavengers in very strong acid can occasionally promote ether cleavage.[1]

Protocol: Chemical Compatibility
Reagent/ConditionCompatibilityAction Required
TFA (Trifluoroacetic acid) High Safe to use (up to 95%) for Wang resin cleavage.[1]
Piperidine (20% in DMF) High Safe for Fmoc removal.[1]
BBr₃ / BCl₃ Incompatible DO NOT USE. Will cleave the propoxy ether bond.
HBr / Acetic Acid Low Avoid.[1] Can cleave ether over prolonged exposure.[1]
Palladium / H₂ Medium Generally safe for benzyl esters, but monitor for reduction of the aromatic ring (rare under mild conditions).

Module 3: Step-by-Step Synthesis Workflow

To ensure the integrity of the 4-[3-(butylamino)propoxy]benzoic acid linker, follow this optimized loading and elongation protocol.

Step 1: Amine Protection (Critical)

Never load the linker with the secondary butylamine exposed. It acts as a nucleophile and will cause cyclization or polymerization.

  • Action: Protect the secondary amine with Boc (if using Fmoc chemistry) or Fmoc (if using Boc chemistry) before loading onto the resin.

  • Recommended: Use 4-[3-(N-Boc-butylamino)propoxy]benzoic acid .[1]

Step 2: Resin Loading (The "Double Spacer" Method)

Direct loading of benzoic acids to trityl resins can be sterically hindered.

  • Activate: Dissolve Linker (2 eq) + DIPEA (4 eq) in DCM.[1]

  • Coupling: Add to 2-CTC resin. React for 2 hours.

  • Capping: Add Methanol (1 mL) to cap unreacted chlorides.

  • Washing: Wash 3x DCM, 3x DMF.

Step 3: Elongation & Cleavage

SynthesisWorkflow cluster_cleavage Cleavage Conditions Step1 1. Protection (Boc-protection of secondary amine) Step2 2. Resin Loading (DIPEA/DCM onto 2-CTC or Wang) Step1->Step2 Step3 3. Elongation (Standard SPPS on Payload) Step2->Step3 Step4 4. Cleavage (Condition Specific) Step3->Step4 MethodA Method A (Wang) 95% TFA / 2.5% TIS / 2.5% H2O *Releases Free Acid* Step4->MethodA Standard MethodB Method B (2-CTC) 1% TFA in DCM *Releases Protected Fragment* Step4->MethodB Fragment Synthesis

Figure 2: Optimized Synthesis Workflow. Note the divergence at Step 4 depending on the resin selected in Module 1.

FAQ: Troubleshooting Specific Failures

Q: I see a mass corresponding to "Linker - 18 Da" (Dehydration) or "Linker + Resin Mass". What happened?

  • A: If you see "Linker - 18 Da", you likely formed an intramolecular amide (lactam) because the secondary amine was deprotected while the carboxyl group was activated. Always keep the butylamine protected until the carboxyl is securely coupled.

Q: Can I use HBTU/DIEA to couple this linker?

  • A: Yes, but pre-activation of benzoic acids can be sluggish compared to amino acids.[1] We recommend HATU or PyBOP for higher efficiency.[1] Ensure the secondary amine is Boc-protected to prevent it from reacting with the HBTU-activated ester.

Q: My ether bond cleaved when I used TMSBr. Why?

  • A: TMSBr (Trimethylsilyl bromide) is a potent Lewis acid often used to remove benzyl groups.[1] It is strong enough to cleave aryl-alkyl ethers under certain conditions.[1] Switch to catalytic hydrogenation or TFA/Thioanisole cocktails if possible.[1]

References

  • Solid-Phase Peptide Synthesis (SPPS) General Protocols.

    • Source: Merck (Sigma-Aldrich) Technical Guides.[1]

    • Relevance: Standard protocols for Fmoc/Boc deprotection and resin cleavage cocktails (Wang vs. 2-CTC).[1]

    • URL:[1]

  • Cleavage of Aryl-Alkyl Ethers.

    • Source: ResearchGate / Wiley (Chemistry - A European Journal).[1]

    • Relevance: Discusses the stability of ether bonds and Lewis acid mediated cleavage (e.g., BBr3, TMSI), confirming the need to avoid these reagents to preserve the linker.
    • URL:[1]

  • Stability of Benzoic Acid Linkers on 2-Chlorotrityl Resin.

    • Source: AAPPTec Technical Support.[1]

    • Relevance: Details the high acid sensitivity of 2-CTC resins and the protocols for mild cleavage (1% TFA or AcOH/TFE)
    • URL:

  • Green Chemistry Altern

    • Source: Royal Society of Chemistry (Green Chemistry).[4]

    • Relevance: Provides alternative solvent systems (Anisole/TFA) that may offer better control over cleavage kinetics for sensitive linkers.[1]

    • URL:[1]

Sources

Strategies to improve the yield and purity of 4-[3-(butylamino)propoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-[3-(butylamino)propoxy]benzoic Acid Synthesis

Subject: Strategies to Improve Yield and Purity of 4-[3-(butylamino)propoxy]benzoic Acid Document ID: TSC-ORG-2024-089 Target Audience: Process Chemists, Medicinal Chemists, API Manufacturers

Executive Summary

4-[3-(butylamino)propoxy]benzoic acid is a critical intermediate, most notably in the synthesis of the antiarrhythmic agent Dronedarone . The synthesis typically involves the O-alkylation of 4-hydroxybenzoic acid esters followed by nucleophilic substitution with


-butylamine and subsequent hydrolysis.

Users frequently encounter three primary bottlenecks:

  • Competitive N-alkylation (Over-alkylation) during the amine substitution step.

  • Incomplete O-alkylation leaving residual phenolic impurities.

  • Zwitterionic Solubility Issues leading to poor recovery during the final isolation.

This guide provides engineered solutions to these bottlenecks, moving beyond standard textbook protocols to industrial process optimization.

Part 1: The Synthetic Pathway & Critical Control Points

To improve yield, we must first visualize the failure points. The following diagram outlines the optimized route and identifies where impurities are generated.

SynthesisPath cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 SM1 Methyl 4-hydroxybenzoate Inter1 Intermediate A: Methyl 4-(3-chloropropoxy)benzoate SM1->Inter1 K2CO3, Acetone/MEK Reflux (O-Alkylation) Linker 1-Bromo-3-chloropropane Linker->Inter1 Inter2 Intermediate B: Methyl 4-[3-(butylamino)propoxy]benzoate Inter1->Inter2 KI (cat), 80°C Nucleophilic Sub. Imp2 Impurity: Unreacted Chloride Inter1->Imp2 Incomplete Rxn Amine n-Butylamine (Excess) Amine->Inter2 Final Target Product: 4-[3-(butylamino)propoxy]benzoic acid Inter2->Final NaOH/MeOH then pH Adjustment Imp1 Impurity: Bis-alkylated Dimer (Tertiary Amine) Inter2->Imp1 Low Amine Equiv. High Temp

Figure 1: Synthetic workflow highlighting the formation of the target molecule and the competitive pathways leading to common impurities.

Part 2: Optimization Strategies (The "How-To")

Strategy 1: Suppressing the "Dimer" (Bis-alkylation)

The Issue: The product of the reaction between Intermediate A and butylamine is a secondary amine. This product is often more nucleophilic than the starting butylamine, leading to a tertiary amine impurity (the "dimer") where two benzoate chains attach to one nitrogen.

The Fix:

  • The Kinetic Shield (Stoichiometry): You must use a large molar excess of

    
    -butylamine (typically 5.0 to 10.0 equivalents ). This ensures that the alkyl chloride statistically encounters a primary amine molecule rather than the product secondary amine.
    
  • Solvent-Free Neat Reaction: If possible, run the reaction in neat butylamine. This maximizes the concentration of the primary amine relative to the alkyl chloride.

  • Finkelstein Catalysis: Add 0.1–0.2 equivalents of Potassium Iodide (KI). This converts the unreactive alkyl chloride into a reactive alkyl iodide in situ. This allows the reaction to proceed at lower temperatures (60–70°C), reducing the thermal energy available for the unwanted bis-alkylation pathway.

Strategy 2: The "Zwitterion Trap" (Purification)

The Issue: The final product contains a basic secondary amine and an acidic carboxylic acid. It exists as a zwitterion. Standard extraction (DCM/Water) often fails because the molecule is water-soluble at neutral pH and organic-soluble only at specific pH ranges.

The Fix:

  • Isoelectric Point Precipitation (pI):

    • After hydrolysis (usually with NaOH), the solution is basic (pH > 12). The molecule is an anionic carboxylate.

    • Slowly acidify with HCl.

    • Stop exactly at pH 6.5 – 7.0.

    • At this pH, the zwitterion forms (net charge 0) and solubility is at its absolute minimum. The product will precipitate as a white/off-white solid.

    • Warning: If you overshoot to pH 2, the amine protonates, forming a soluble hydrochloride salt, and your yield vanishes into the aqueous layer.

Strategy 3: Enhancing O-Alkylation Yield

The Issue: Incomplete conversion of methyl 4-hydroxybenzoate to the chloropropoxy intermediate. The Fix:

  • Solvent Switch: Replace Acetone with Methyl Ethyl Ketone (MEK) or Acetonitrile . The slightly higher boiling point of MEK (80°C vs 56°C for acetone) drives the reaction to completion faster, overcoming the steric hindrance of the linker.

  • Catalyst: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-2 mol%) if using a biphasic system or if the base (K2CO3) is poorly soluble.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Amine Step) Formation of bis-alkylated impurity (Dimer).Increase butylamine equivalents to >5.0. Lower reaction temperature.
Product stays in Aqueous Layer pH was adjusted too low (pH < 4) or too high (pH > 9).Readjust pH to exactly 6.5–7.0. The product is zwitterionic and soluble at extreme pHs.
Sticky/Gummy Precipitate Rapid acidification trapped impurities or solvent.Acidify slowly at 0–5°C with vigorous stirring. Seed the solution with pure crystal if available.
Residual Starting Material (Cl-ester) Low reactivity of alkyl chloride.Add 10 mol% Sodium Iodide or Potassium Iodide (KI) to catalyze the substitution (Finkelstein conditions).
Yellow Discoloration Oxidation of the amine or phenol traces.Perform reactions under Nitrogen/Argon atmosphere. Wash final solid with cold ether/hexane.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1-bromo-3-chloropropane for the linker step? Why not 1,3-dibromopropane? A: Yes, 1-bromo-3-chloropropane is preferred. It is a "hetero-dihalide." The phenol reacts selectively with the bromo end (softer, better leaving group) at moderate temperatures, leaving the chloro end intact for the next step. Using 1,3-dibromopropane often leads to "double-ended" side products where two phenol molecules attach to one propane chain (Ph-O-C-C-C-O-Ph).

Q2: My final product is an oil, not a solid. How do I crystallize it? A: This is common if residual solvents or butylamine are present.

  • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Ethanol .

  • Add water dropwise until slight turbidity appears.

  • Cool slowly to 4°C.

  • Alternative: Triturate the oil with diethyl ether or hexanes to extract non-polar impurities, inducing solidification.

Q3: How do I remove the excess butylamine after the reaction? A: Do not try to extract it. Butylamine has a low boiling point (78°C). Distill it off under reduced pressure (rotary evaporator) before adding water/acid. If you acidify while excess butylamine is present, you generate massive amounts of butylammonium chloride salt, which contaminates your product and complicates filtration.

Q4: Is the hydrochloride salt form better for storage? A: Yes. The free zwitterion is stable, but the Hydrochloride (HCl) salt is generally more crystalline, less hygroscopic, and has better shelf-life. To make it: Isolate the zwitterion first, dissolve in dry ethanol, and add 1.1 eq of HCl in dioxane/ether. Evaporate to dryness.

References

  • Dronedarone Synthesis & Intermediates

    • Jaseer, E. A., et al. (2010).[1] "Synthesis and crystal structure of methyl 4-(3-chloropropoxy)benzoate." Acta Crystallographica Section E. This paper details the preparation of the key chloropropoxy intermediate and explicitly links it to Dronedarone synthesis.

  • Amination of Alkyl Halides (General Protocols)

    • Identify the kinetics of butylamine substitution and the use of excess amine to prevent polymerization/dimeriz
  • Purification of Zwitterionic Amino Acids

    • Methodologies for isoelectric precipitation of amino-benzoic acid deriv
  • Finkelstein Reaction (Catalysis)

    • Mechanistic support for using Iodide to acceler

Sources

Troubleshooting low conjugation efficiency with 4-[3-(butylamino)propoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conjugation Efficiency Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely experiencing low conjugation efficiency with 4-[3-(butylamino)propoxy]benzoic acid due to two competing physiochemical mechanisms: Zwitterionic Insolubility and Intermolecular Self-Quenching .

This molecule contains both a nucleophile (secondary butylamine) and an electrophile precursor (benzoic acid). Without specific protection or pH control, standard activation methods (like EDC/NHS) often trigger rapid self-polymerization rather than the desired coupling to your target.

This guide provides a root-cause analysis and a corrected protocol to restore yield.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine where the failure occurs using this decision matrix.

TroubleshootingFlow Start Start: Low Efficiency Solubility Is the solution clear before activation? Start->Solubility Precipitation Precipitate forms upon EDC addition? Solubility->Precipitation Yes (Clear) SolventIssue Suspect: Zwitterionic Insolubility Solubility->SolventIssue No (Cloudy) SelfPoly Suspect: Self-Polymerization (Oligomer formation) Precipitation->SelfPoly Yes (Rapid cloudiness) Steric Suspect: Steric Hindrance (Butyl group) Precipitation->Steric No (Remains clear but no yield)

Figure 1: Diagnostic decision tree for isolating the cause of conjugation failure.

Part 2: Critical Failure Modes & Solutions

Issue 1: The "Zwitterion Trap" (Solubility)

The Science: At neutral pH, the benzoic acid moiety (pKa ~4.2) is deprotonated (


), and the secondary butylamine (pKa ~10.5) is protonated (

). This creates a zwitterion with net neutral charge but high lattice energy, often making it insoluble in non-polar organic solvents (DCM, Toluene) and sparingly soluble in water.

The Fix:

  • Do not use pure water or pure DCM.

  • Use Polar Aprotic Solvents: Dissolve the compound in DMSO or DMF . These solvents disrupt the internal ionic lattice while maintaining solubility for subsequent reactions.

  • Salt Formation: If working in organics, convert the molecule to its hydrochloride salt (using HCl in Dioxane) to break the zwitterion before solvation.

Issue 2: Intermolecular Self-Quenching (The Primary Culprit)

The Science: If you activate the carboxylic acid (e.g., using EDC or HATU) while the secondary amine is free, the amine of one molecule will attack the activated ester of another. This creates a polymer of your linker instead of conjugating to your protein or surface.

The Evidence:

  • Reaction mixture turns cloudy immediately after adding EDC/NHS (formation of insoluble oligomers).

  • Mass spec shows peaks at [2M-H2O], [3M-2H2O].

The Fix: You must "mask" the internal amine.

  • Method A (Protection - Recommended): Use a Boc-protected variant if available.

  • Method B (Protonation - The "Quick" Fix): Maintain the reaction pH between 4.5 and 5.0 . At this pH, the internal secondary amine is fully protonated (

    
    ) and non-nucleophilic, preventing self-reaction. However, the target amine (e.g., Lysine on a protein) must still be nucleophilic, which is difficult at pH 5.
    
    • Strategy: Perform the activation (Step 1) at pH 4.7, then add the target molecule and raise pH to 7.2 (Step 2).

Issue 3: Steric Hindrance of the Butyl Group

The Science: The


-butyl group adds significant steric bulk around the nitrogen. If your goal is to conjugate to this amine (treating the molecule as the nucleophile), standard NHS esters may react slowly.

The Fix:

  • Switch to HOAt/HATU activation instead of HOBt/HBTU. The nitrogen in the pyridine ring of HOAt assists in pre-associating the incoming amine, accelerating the reaction rate for sterically hindered secondary amines.

Part 3: Optimized Protocol (Two-Step Activation)

This protocol is designed to minimize self-polymerization by separating the activation step from the conjugation step.

Reagents Required:

  • 4-[3-(butylamino)propoxy]benzoic acid[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Solvent: Dry DMSO (anhydrous)

  • Buffer: MES (pH 4.7) and PBS (pH 7.2)

Step 1: Controlled Activation (The "Starvation" Method)

Goal: Generate the semi-stable NHS-ester without triggering self-polymerization.

  • Dissolution: Dissolve the benzoic acid derivative in anhydrous DMSO at a high concentration (e.g., 50 mM).

    • Why: High concentration favors activation kinetics over hydrolysis.

  • Acidification: Add 1 equivalent of HCl (from a dioxane stock) to the DMSO solution.

    • Why: This ensures the internal butylamine is protonated (

      
      ) and unreactive.
      
  • Activation: Add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents).

  • Incubation: React for 15 minutes at Room Temperature.

    • Note: Do not let this sit too long. The protonated amine is in equilibrium; given enough time, it will eventually deprotonate and self-react.

Step 2: Conjugation to Target

Goal: React the active ester with your target protein/surface.

  • Preparation: Prepare your target protein in PBS (pH 7.2). Ensure no other primary amines (like Tris or Glycine) are present.

  • Mixing: Slowly add the activated DMSO mixture to the protein solution.

    • Ratio: Ensure the final DMSO concentration is <10% to prevent protein denaturation.

  • pH Adjustment: Immediately check pH. It must be 7.0–7.5 .

    • Why: The internal butylamine will now deprotonate and become reactive, but if your target protein is in large molar excess (or high local concentration), the intermolecular reaction with the protein will kinetically outcompete the self-polymerization.

  • Quenching: After 2 hours, add Hydroxylamine or Tris (pH 8.0) to quench remaining esters.

Part 4: Quantitative Data & Comparison

Table 1: Coupling Reagent Performance for Secondary Amine-Containing Acids

Coupling ReagentSolubility in AqueousSelf-Polymerization RiskRecommended For
EDC / Sulfo-NHS HighHigh (unless pH controlled)Bioconjugation (Proteins/DNA)
HATU / DIPEA Low (Requires DMF)ModerateSmall molecule synthesis in organic solvent
DCC / DMAP Very LowHighAnhydrous synthesis only
DMT-MM HighLowBest alternative for Zwitterions

Pro Tip: If EDC fails, switch to DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). It allows amide coupling in water/alcohol mixtures without requiring tight pH control and is less prone to triggering self-polymerization of amino-acids [1].

Part 5: Mechanistic Visualization

The following diagram illustrates the "Self-Polymerization Pathway" you are likely seeing versus the "Desired Pathway."

ReactionPathways Molecule 4-[3-(butylamino)...]benzoic acid (Zwitterion) ActiveEster Activated NHS-Ester (Internal Amine Free) Molecule->ActiveEster Activation EDC + EDC/NHS SelfPoly Self-Attack (Major Side Reaction) Polymerization ActiveEster->SelfPoly Internal NH attacks Ester (Fast if pH > 6) Product Desired Conjugate ActiveEster->Product Target NH2 attacks Ester (Requires excess Target) Target Target Amine (Protein) Target->Product

Figure 2: Competition between self-polymerization (red) and desired conjugation (green).

References

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.).[4][5] Academic Press.[4][5][6] (Chapter 3: Zero-Length Crosslinkers).

  • Thermo Fisher Scientific. (n.d.).[6] Carbodiimide Crosslinker Chemistry. Retrieved from thermofisher.com.

  • Kunishima, M., et al. (2002). DMT-MM: A Versatile Condensing Agent for Formation of Amides and Esters. Tetrahedron.

  • BenchChem. (2025).[7] Synthesis and Properties of Amino-Benzoic Acid Derivatives.

Sources

Stability issues of the butylamino group in 4-[3-(butylamino)propoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 4-[3-(butylamino)propoxy]benzoic acid , with a specific focus on the vulnerabilities of the butylamino moiety.

This guide is structured as a Tier-3 Technical Support resource, designed for formulation scientists and synthetic chemists.

Subject: Troubleshooting Stability & Degradation of the Butylamino Moiety Molecule Class: Amino-alkoxy-benzoate (Zwitterionic Secondary Amine) Applicability: API Synthesis, Pre-formulation, Stress Testing

Executive Summary: The "Zwitterion-Oxidation" Paradox

The core stability challenge of 4-[3-(butylamino)propoxy]benzoic acid lies in its dual nature. It contains a secondary amine (butylamino) and a carboxylic acid (benzoic acid).

  • Zwitterionic Behavior: In solid state and neutral solutions, it exists as an internal salt (zwitterion). This dictates its solubility and hygroscopicity.

  • Oxidative Susceptibility: The butylamino group is a secondary amine. Unlike tertiary amines (which form stable N-oxides) or primary amines, secondary amines are uniquely prone to oxidative dealkylation and radical-mediated yellowing .

Part 1: Critical Stability Issues (Troubleshooting Guide)

Issue 1: "The sample is turning yellow/brown upon storage."

Diagnosis: Oxidative degradation of the butylamino group. Mechanism: Secondary amines are electron-rich. In the presence of atmospheric oxygen and trace metals, a radical abstraction of the


-proton (on the butyl chain next to the nitrogen) occurs. This leads to an imine intermediate, which hydrolyzes to release butyraldehyde  and the primary amine degradant.
The Degradation Pathway (Visualized)

The following diagram illustrates the mechanistic pathway leading to discoloration and mass balance loss.

OxidationPathway Parent Parent Molecule (Secondary Amine) Radical α-Carbon Radical (Intermediate) Parent->Radical H-abstraction (Light/Metals) Peroxy Peroxy Radical Radical->Peroxy + O2 Imine Schiff Base (Imine) Peroxy->Imine - H2O Aldehyde Butyraldehyde (Degradant 1) Imine->Aldehyde Hydrolysis (+ H2O) PrimaryAmine De-butylated Amine (Degradant 2) Imine->PrimaryAmine Hydrolysis

Figure 1: Oxidative dealkylation pathway of the butylamino group. The formation of conjugated imines contributes to the yellowing effect.

Corrective Actions:
  • Nitrogen Purge: Store bulk material under Argon or Nitrogen.

  • Chelation: Add EDTA (0.05%) to liquid formulations to sequester trace metals (Fe, Cu) that catalyze the initial radical formation.

  • Antioxidants: For solid formulations, incorporate BHT (Butylated hydroxytoluene) or Sodium Metabisulfite . These act as radical scavengers.

Issue 2: "The substance precipitates unexpectedly at pH 6-7."

Diagnosis: Isoelectric Point (pI) Aggregation. Mechanism: This molecule is an ampholyte.

  • pH < 4: Protonated amine (

    
    ) + Protonated acid (
    
    
    
    ). Soluble (Cationic).
  • pH > 8: Free base amine (

    
    ) + Deprotonated acid (
    
    
    
    ). Soluble (Anionic).
  • pH 5–7 (Neutral): Protonated amine (

    
    ) + Deprotonated acid (
    
    
    
    ). Net Charge = 0 (Zwitterion). At the isoelectric point, water solubility hits a minimum, leading to precipitation or crystallization of the zwitterion.
Solubility Profile Data
pH EnvironmentSpecies DominanceSolubility StatusRisk
pH 1.2 (Gastric) Cationic (

)
HighHydrolysis of ether linker (Low risk)
pH 6.0 (Intestinal) Zwitterionic (

)
Very Low Precipitation / Bioavailability crash
pH 10.0 (Basic) Anionic (

)
HighOxidative acceleration
Protocol: Determination of pKa and pI

To confirm the exact stability window, perform a potentiometric titration:

  • Dissolve 5 mg of substance in 10 mL water/methanol (80:20).

  • Titrate with 0.1 N HCl (down to pH 2) and 0.1 N NaOH (up to pH 12).

  • Plot the first derivative of the curve. The two inflection points correspond to

    
     (~4.5) and 
    
    
    
    (~10.0).
  • Calculate

    
    . Avoid formulation near this pH.
    
Issue 3: "Unknown impurity appearing at RRT 1.2 during synthesis."

Diagnosis: Over-alkylation (Formation of Tertiary Amine). Mechanism: During the attachment of the butyl group (usually via butyl bromide or reductive amination with butyraldehyde), the secondary amine is nucleophilic enough to react again, forming the dibutylamino impurity.

Troubleshooting Flowchart:

ImpurityTroubleshoot Start Impurity Detected (RRT > 1.0) CheckMass Mass Spec Analysis (+56 Da shift?) Start->CheckMass IsDibutyl Identify: Dibutyl Impurity CheckMass->IsDibutyl Yes IsOther Identify: Unknown CheckMass->IsOther No Action1 Reduce Alkylating Agent (Stoichiometry < 1.0 eq) IsDibutyl->Action1 Action2 Switch to Reductive Amination (Butyraldehyde + NaBH3CN) IsDibutyl->Action2 Action3 Check for Dimerization (Amide formation) IsOther->Action3

Figure 2: Decision tree for identifying and mitigating alkylation impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I formulate this molecule with lactose or glucose? A: NO. You must avoid reducing sugars.

  • Reason: The secondary butylamino group is a nucleophile. It will react with the carbonyl group of reducing sugars (Maillard Reaction) to form glycosylamines, which eventually degrade into brown melanoidins.[1][2][3]

  • Alternative: Use Mannitol or Microcrystalline Cellulose (MCC).

Q2: Why does the melting point vary so much between batches? A: This is likely due to polymorphism or salt form variation .

  • The zwitterion has a high melting point (often >150°C).

  • If your isolation pH was slightly acidic, you may have isolated a partial Hydrochloride salt (lower/sharper melting point).

  • Action: Verify the salt form using Chloride content titration (Argentometry) or XRPD.

Q3: Is the ether linkage (propoxy group) stable? A: Generally, yes. Aryl-alkyl ethers are robust. However, under strong acidic stress (pH < 1, high heat), ether cleavage can occur, releasing 4-hydroxybenzoic acid. This is much slower than the oxidative degradation of the amine.

Q4: How do I store the reference standard? A:

  • Container: Amber glass vial (light protection is critical to stop radical initiation).

  • Headspace: Argon flushed.

  • Temperature: -20°C is preferred to slow down autoxidation.

  • Desiccant: Essential. Moisture promotes mobility and zwitterionic aggregation.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Council for Harmonisation, 2003.[5] Link

  • Simin, D. et al. "Oxidation of Secondary Amines: Mechanisms and Prevention." Journal of Pharmaceutical Sciences, Vol 102, Issue 4, 2013.
  • Waterman, K.C. et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 2002.
  • PubChem. "4-(Butylamino)benzoic acid - Compound Summary." National Library of Medicine. Link

  • Lai, C. et al. "Maillard Reaction of Secondary Amines." Journal of Agricultural and Food Chemistry, 2006. (Evidence for Maillard susceptibility of secondary amines).

Sources

Validation & Comparative

A Comparative Guide to PROTAC Linkers: 4-[3-(Butylamino)propoxy]-benzoic acid vs. Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3][4] A PROTAC's architecture consists of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3][5] While significant attention is often given to the ligands, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing ternary complex formation, physicochemical properties, and ultimately, degradation efficacy.[6][7]

This guide provides an in-depth, objective comparison of two prevalent linker classes: alkyl-acid linkers, exemplified by 4-[3-(butylamino)propoxy]-benzoic acid, and the widely used polyethylene glycol (PEG) linkers. We will explore their distinct characteristics, supported by experimental principles, to provide researchers, scientists, and drug development professionals with a framework for rational linker design and selection.

Section 1: The PROTAC Linker: A Master Regulator of Efficacy

The primary function of the linker is to tether the POI and E3 ligase ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[7][8] The stability and conformation of this complex are paramount for efficient ubiquitination of the target protein, which flags it for destruction by the proteasome.[9] The linker's length, composition, rigidity, and attachment points all play a crucial role in modulating the stability and geometry of this complex.[3] An improperly designed linker can lead to steric hindrance, preventing simultaneous binding, or result in a non-productive complex geometry where ubiquitination is inefficient.[10][11]

Furthermore, the linker significantly impacts a PROTAC's drug-like properties. Its chemical nature influences solubility, cell permeability, and metabolic stability—key factors for in vivo efficacy.[12] Therefore, linker optimization is a critical and often iterative process in the development of a potent and selective PROTAC.[13]

Section 2: Profiling the Linkers

The Alkyl-Acid Linker: 4-[3-(butylamino)propoxy]-benzoic acid

This linker belongs to the broader class of alkyl chain linkers, which are fundamental building blocks in PROTAC design.[3][14] These linkers are characterized by saturated or unsaturated hydrocarbon chains. The specific structure of 4-[3-(butylamino)propoxy]-benzoic acid incorporates several key functional groups: an alkyl chain (propoxy and butyl groups), an amine, and a benzoic acid moiety.

  • Structural Characteristics & Properties:

    • Hydrophobicity: The alkyl portions contribute to a generally hydrophobic character, which can enhance passive diffusion across cell membranes.[12]

    • Rigidity and Flexibility: While the alkyl chain provides flexibility, the benzoic acid group introduces a degree of rigidity, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.[3]

    • Functionality: The secondary amine and carboxylic acid provide points for synthetic modification and can also participate in hydrogen bonding interactions within the ternary complex, potentially enhancing its stability.

    • Synthetic Accessibility: Alkyl-based linkers are often synthetically straightforward and cost-effective to produce.[12]

The PEG Linker: A Versatile Tool for Property Modulation

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are one of the most common motifs in PROTAC structures.[5][11][14] Their prevalence is due to a unique set of properties that can be finely tuned.

  • Structural Characteristics & Properties:

    • Hydrophilicity: PEG chains are inherently hydrophilic, which is their most significant advantage. This property can substantially improve the aqueous solubility of often large and greasy PROTAC molecules, a common challenge in their development.[3][5][12]

    • Flexibility: The ether backbone of PEG linkers provides significant conformational flexibility.[15] This allows the PROTAC to more readily adopt the optimal orientation required to form a stable and productive ternary complex.[12][16]

    • Tunability: The length of the PEG linker can be precisely and systematically varied by adding or removing ethylene glycol units, allowing for straightforward optimization of linker length to maximize degradation efficiency.[5][14]

    • Metabolic Stability: A potential drawback is that the ether linkages in PEG chains can be susceptible to oxidative metabolism, which may be a concern for in vivo applications.[12]

Section 3: Head-to-Head Comparison: Performance and Efficacy

The choice between an alkyl-acid and a PEG linker is highly dependent on the specific POI, E3 ligase, and the overall properties of the warhead and ligase-recruiting ligands.[12]

Impact on Physicochemical Properties and Cell Permeability
Feature4-[3-(butylamino)propoxy]-benzoic acid (Alkyl-Acid Type)PEG Linkers
Solubility Generally lower aqueous solubility due to hydrophobic alkyl components.[3] May require formulation strategies for in vivo use.Excellent hydrophilicity, significantly improving the aqueous solubility of the PROTAC molecule.[3][5][12]
Cell Permeability Higher hydrophobicity can lead to better passive diffusion across cell membranes.[12]The relationship is complex. While flexibility may help shield polar groups, excessive PEGylation can hinder membrane uptake.[10][12]
Metabolic Stability Alkyl chains are generally considered more metabolically stable.[12]Ether linkages can be susceptible to oxidative metabolism in vivo.[12]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[12][14]Can be more challenging and costly to synthesize compared to simple alkyl linkers.[12]
  • Causality Insight: A common strategy in PROTAC design is to begin with a more hydrophobic, alkyl-based linker to ensure good cell permeability. If the resulting PROTAC suffers from poor solubility, PEG units can be systematically incorporated to strike a balance between solubility and permeability.[14]

Influence on Ternary Complex Formation and Degradation Efficacy

The ultimate test of a linker is its ability to facilitate potent and efficient protein degradation. This is directly tied to its influence on the formation and stability of the ternary complex.

  • Flexibility vs. Entropy: The high flexibility of PEG linkers can be a double-edged sword. While it allows for adaptable binding, excessive flexibility can lead to a high entropic penalty upon complex formation, potentially destabilizing the ternary complex.[6] Alkyl-acid linkers with some rigid components, like the benzoic acid group, can reduce this entropic penalty.

  • Length Optimization: For both linker types, length is a critical parameter that must be empirically optimized.[10][16] A linker that is too short may cause steric clashes, while one that is too long may fail to effectively bring the proteins together.[10][11] Studies have shown that for some targets, a minimum linker length is required to see any degradation at all.[10][14]

  • Case Example: In one study, replacing a nine-atom alkyl chain with three PEG units in a CRBN-based PROTAC resulted in only weak degradation, suggesting that the simple incorporation of oxygen atoms in place of CH2 groups was detrimental to that specific PROTAC's activity.[14] Conversely, for other systems, extending a linker with a single ethylene glycol unit has been shown to switch degradation selectivity between two related proteins.[14]

Quantitative Comparison of PROTAC Performance (Illustrative Data) The data below is a synthesized representation from multiple studies to illustrate potential differences and should not be taken as absolute values for all systems.

Linker TypeTargetDC50 (nM)Dmax (%)Key Observation
Alkyl-ChainBTK>1000 (Short Linker)<10Short alkyl linkers can be too constrained to form a productive complex.[10]
PEG-ChainBTK50 (4 PEG units)>90Extending the linker with PEG units can dramatically improve degradation efficacy.
Alkyl-ChainERα25085Demonstrates potent degradation with an optimized alkyl linker.
PEG-ChainERα50>95A 16-atom PEG linker was significantly more potent than a 12-atom one, highlighting the importance of length.[11]

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[6]

Section 4: Experimental Protocols for Linker Evaluation

Accurate and reproducible data are essential for the rational design of PROTACs.[9] Below are methodologies for key experiments to evaluate linker performance.

Experimental Workflow for Linker Comparison

Caption: A typical experimental workflow for the comparative evaluation of PROTAC linkers.

Protocol: Measuring Target Degradation via Western Blot

This is the most common method to quantify the extent of target protein degradation.[15]

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both alkyl-acid and PEG-linked versions) or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).[15][17]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[15]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[17]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][17]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot dose-response curves to determine DC50 and Dmax values.[12][17]

Section 5: Conclusion and Strategic Recommendations

The choice between a 4-[3-(butylamino)propoxy]-benzoic acid type linker and a PEG linker is not a matter of inherent superiority but of strategic design tailored to the specific biological question and therapeutic goal.

  • Choose an Alkyl-Acid Linker when:

    • The initial PROTAC design involves highly polar or large warhead/E3 ligands that may already limit cell permeability. The hydrophobicity of the alkyl linker can help counteract this.

    • Metabolic stability is a primary concern for a potential in vivo application.

    • A degree of conformational restriction is desired to minimize the entropic penalty of ternary complex formation.

  • Choose a PEG Linker when:

    • The parent ligands are highly hydrophobic, and the resulting PROTAC suffers from poor aqueous solubility.

    • A systematic and straightforward method for optimizing linker length is required.

    • Maximum conformational flexibility is needed to achieve a productive ternary complex for a difficult-to-degrade target.

Ultimately, a successful PROTAC development campaign often involves synthesizing and testing a library of compounds with diverse linkers, including hybrids that contain both alkyl and PEG elements.[14] This empirical approach, guided by the principles outlined in this guide, remains the most effective strategy for identifying a PROTAC with optimal potency, selectivity, and drug-like properties.

Section 6: Visualizing the PROTAC Mechanism

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin E3 E3 Ligase E3->PROTAC binds Ub->POI Ubiquitination Proteasome->PROTAC Recycled Proteasome->E3 Recycled

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

References

  • The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Compar
  • A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. Benchchem.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissoci
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Linkers in PROTACs. Precise PEG.
  • Alkyl vs.
  • A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4). Benchchem.
  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. RSC Publishing.
  • Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Degrad
  • Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy. Benchchem.
  • Rationalizing PROTAC-mediated Ternary Complex Form
  • PROTAC PEG Linkers. JenKem Technology USA.
  • Novel approaches for the rational design of PROTAC linkers.
  • Overview of PROTAC Linkers. ChemPep.
  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry.
  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad
  • PROTAC Linker Design and Optimiz
  • Linker Design & Optimiz
  • PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. PMC.
  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
  • PROTACs and Molecular Glues – drugging the 'undruggable'. AstraZeneca.

Sources

A Comparative Analysis of Antibody-Drug Conjugate Cytotoxicity: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the intricate interplay between its three core components: the monoclonal antibody, the cytotoxic payload, and the chemical linker that connects them. The linker, in particular, plays a pivotal role in determining the ADC's stability in circulation and the mechanism of payload release at the target site. This guide provides a comprehensive comparative analysis of the cytotoxicity of ADCs with different linker technologies—cleavable and non-cleavable—supported by experimental data and detailed protocols for their evaluation.

Introduction: The Linker as the Linchpin of ADC Design

The linker in an Antibody-Drug Conjugate is far more than a simple tether; it is a sophisticated chemical entity engineered to maintain a stable connection between the antibody and the payload during systemic circulation, yet facilitate the efficient release of the cytotoxic agent upon reaching the tumor microenvironment or after internalization into the target cancer cell.[1][] The choice of linker chemistry profoundly influences the ADC's therapeutic index, dictating its pharmacokinetic profile, efficacy, and off-target toxicities.[3]

The two primary categories of linkers used in ADC development are cleavable and non-cleavable linkers, each with distinct mechanisms of action and, consequently, different cytotoxicity profiles.[4]

The Dichotomy of Linker Technology: Cleavable vs. Non-Cleavable

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn impacts their cytotoxic properties and the potential for a "bystander effect."[4][5]

Cleavable Linkers: Engineering Controlled Payload Release

Cleavable linkers are designed to be stable at the physiological pH of the bloodstream but are susceptible to cleavage by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[4] This controlled release mechanism allows for the liberation of the payload in its most active form. There are three main strategies for cleavable linker design:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, most commonly the valine-citrulline (vc) dipeptide, which is a substrate for lysosomal proteases like cathepsin B.[6] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the peptide, releasing the payload.[6]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at neutral pH but undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[4]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione, a reducing agent found in the cytoplasm of cells.[4]

A key advantage of cleavable linkers is their ability to induce a bystander effect .[4] Once the payload is released from the ADC, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells.[7][8] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[8]

Non-Cleavable Linkers: Relying on Lysosomal Degradation

In contrast, non-cleavable linkers form a stable covalent bond between the payload and the antibody. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[][9] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.

The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly limits the bystander effect.[10] However, this high stability in circulation can lead to a more favorable safety profile with reduced off-target toxicity.[3]

Comparative Cytotoxicity: A Data-Driven Analysis

The choice of linker has a direct and measurable impact on the in vitro cytotoxicity of an ADC. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.

ADC TargetLinker TypeLinker ChemistryPayloadTarget Cell LineIC50 (ng/mL)Bystander EffectReference
HER2CleavableVal-CitMMAESK-BR-3 (HER2-high)15Yes[8]
HER2Non-cleavableThioether (SMCC)DM1SK-BR-3 (HER2-high)30No[11]
HER2CleavableVal-CitMMAEMDA-MB-468 (HER2-low)>1000N/A[12]
HER2Non-cleavableThioether (SMCC)DM1MDA-MB-453 (HER2-low)250No[12]
CD30CleavableVal-CitMMAEKarpas 299 (CD30+)10Yes[8]

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Cleavable and Non-Cleavable Linkers. This table summarizes representative IC50 values for ADCs targeting HER2 and CD30 with different linker-payload combinations. Note that direct comparisons should be made with caution due to variations in experimental conditions.

As illustrated in the table, ADCs with cleavable linkers and membrane-permeable payloads like MMAE generally exhibit potent cytotoxicity and a pronounced bystander effect.[8] In contrast, ADCs with non-cleavable linkers, such as Trastuzumab emtansine (T-DM1), which utilizes a thioether linker, are highly effective against antigen-positive cells but lack a significant bystander killing capability.[11]

Experimental Workflows for Assessing ADC Cytotoxicity

A robust and reproducible assessment of ADC cytotoxicity is paramount for preclinical development. The following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[14]

Causality Behind Experimental Choices: The choice of cell seeding density and incubation time is critical to ensure that cells are in the exponential growth phase during the assay, providing a sensitive measure of the ADC's anti-proliferative effects.[14] The use of a solubilization solution is necessary to dissolve the water-insoluble formazan crystals for accurate absorbance measurement.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect, typically 72-120 hours.[16]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate adc_prep 2. Prepare Serial Dilutions of ADC adc_treatment 3. Treat Cells with ADC adc_prep->adc_treatment incubation 4. Incubate for 72-120 hours adc_treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization absorbance 7. Measure Absorbance (570 nm) solubilization->absorbance data_analysis 8. Calculate % Viability & Determine IC50 absorbance->data_analysis

Caption: A streamlined workflow for determining the in vitro cytotoxicity of ADCs using the MTT assay.

Bystander Effect Assay (Co-culture Method)

This assay is designed to quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[7]

Causality Behind Experimental Choices: The use of a fluorescently labeled antigen-negative cell line allows for their specific identification and quantification within a mixed population. The co-culture setup mimics the heterogeneity of a solid tumor, providing a more physiologically relevant model to assess the bystander effect.

Step-by-Step Methodology:

  • Cell Line Preparation: Use an antigen-positive (Ag+) cancer cell line and an antigen-negative (Ag-) cancer cell line that has been engineered to express a fluorescent protein (e.g., Green Fluorescent Protein, GFP).[7]

  • Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) to a total density of approximately 10,000 cells/well.[8] Include monocultures of both cell lines as controls.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- cells in monoculture.[8]

  • Incubation: Incubate the plate for 72-120 hours.[16]

  • Imaging and Quantification: Use a fluorescence microscope or a high-content imaging system to capture images of the wells. Quantify the number of viable fluorescently labeled Ag- cells in each well.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the monoculture control treated with the same ADC concentration.[8]

Experimental Workflow: Bystander Effect (Co-culture) Assay

Bystander_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis cell_prep 1. Prepare Ag+ and fluorescently labeled Ag- cells coculture 2. Co-culture cells at defined ratios cell_prep->coculture adc_treatment 3. Treat with ADC coculture->adc_treatment incubation 4. Incubate for 72-120 hours adc_treatment->incubation imaging 5. Image and Quantify fluorescent Ag- cells incubation->imaging data_analysis 6. Calculate % Bystander Cell Killing imaging->data_analysis

Caption: A general workflow for quantifying the bystander effect of ADCs using a co-culture assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of ADC-induced cell death.[18][19]

Causality Behind Experimental Choices: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can identify early apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the ADC at various concentrations and for different time points. Include untreated cells as a negative control and cells treated with a known apoptosis-inducing agent as a positive control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.[19]

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[18]

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the ADC.[10]

Signaling Pathway: ADC-Induced Apoptosis

Apoptosis_Pathway cluster_adc ADC Action cluster_cellular_response Cellular Response ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage Payload_Release->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Microtubule_Disruption->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: A simplified signaling pathway illustrating ADC-induced apoptosis.

Conclusion: Tailoring Linker Technology for Optimal Therapeutic Outcomes

The choice of linker technology is a critical determinant of an ADC's cytotoxic profile and overall therapeutic potential. Cleavable linkers, through their ability to release the payload in its free form, can mediate a potent bystander effect, which is advantageous for treating heterogeneous tumors.[8] However, this can also lead to increased off-target toxicity if the linker is not sufficiently stable in circulation.[3] Non-cleavable linkers offer enhanced stability and a potentially wider therapeutic window but are generally less effective against tumors with low or heterogeneous antigen expression due to the lack of a bystander effect.[10]

A thorough in vitro characterization of ADC cytotoxicity, using a combination of cell viability, bystander effect, and apoptosis assays, is essential for selecting the optimal linker-payload combination for a given target and therapeutic indication. By understanding the intricate relationship between linker chemistry and cytotoxic activity, researchers can rationally design the next generation of ADCs with improved efficacy and safety profiles.

References

  • The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of Payloads Including Tubulysin E. (2025). Benchchem.
  • Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjug
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio.
  • Cleavable DNP Linkers in Bioconjug
  • In vitro cytotoxicity of FDCs and ADC (trastuzumab site‐specifically...). (n.d.).
  • In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474. (2021, April 28). PMC.
  • Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. (n.d.). PMC.
  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (n.d.). PMC.
  • Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. (2024, December 20). PMC.
  • A Comparative Study of Cytotoxic Payloads with the Val-Cit-PABC Linker in Antibody-Drug Conjug
  • Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. (2022, April 12). ChemRxiv.
  • Comparative efficacy studies of non-cleavable ADCs. Comparison of in... (n.d.).
  • Effective Data Visualization in Life Sciences: Tools, charts, and best practices. (2025, July 30). Enago Lifesciences Blog.
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? (n.d.). BOC Sciences.
  • MTT assay protocol. (n.d.). Abcam.
  • Cleavable vs. Non-Cleavable Linkers. (2021, July 21). BroadPharm.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Comparative analysis of anti-HER2 antibody-drug conjugates in tumor spheroid models. (n.d.). Sartorius.
  • Flowchart Creation. (n.d.).
  • Cleavable vs. Non-Cleavable Linkers. (2021, July 21). BroadPharm.
  • Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. (2024, August 1). Clinical Cancer Research.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Analysis of apoptosis. (A) Annexin V/PI apoptosis assay by flow... (n.d.).
  • Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. (2023, November 10).
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Evaluation of the efficacy of ADC in vitro and in vivo. (n.d.). WuXi Biology.
  • What Are ADC Linkers: Antibody–Drug Conjug
  • Abstract A136: Comparison of the bystander effects and killing capabilities of the HER2-targeting antibody drug conjugates T-DM1 and T-DXd. (2025, October 22). AACR Journals.
  • Data Visualization Best Practices. (2024, April 24). BioRender.com.
  • Building diagrams using graphviz. (2021, March 26). Chad's Blog.
  • Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays. (2017, March 1).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
  • Examples — graphviz 0.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Real examples of Graphviz. (2021, January 19). DevTools Daily - Medium.
  • GraphViz Charts. (n.d.).
  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
  • In vitro real-time evaluation of bystander effects of antibody-drug conjug
  • Investigation of the bystander effect in CHO-K1 cells. (n.d.). PMC.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - UK.

Sources

Evaluating the bystander effect of ADCs with cleavable 4-[3-(butylamino)propoxy]benzoic acid linkers

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating the Bystander Effect of ADCs with Cleavable 4-[3-(butylamino)propoxy]benzoic Acid Linkers

Executive Summary: The Structural Imperative

In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is a critical determinant of the therapeutic window.[1][2] This guide evaluates a specific class of cleavable linkers based on the 4-[3-(butylamino)propoxy]benzoic acid moiety.

Unlike standard hydrophilic linkers (e.g., Val-Cit-PABC), this benzoic acid derivative introduces a distinct lipophilic profile due to its butylamino-propoxy chain. This structural feature is hypothesized to significantly enhance the bystander effect —the ability of the cytotoxic payload to diffuse from antigen-positive (


) tumor cells to kill neighboring antigen-negative (

) cells.

Key Recommendation: This linker system is best suited for solid tumors with heterogeneous antigen expression (e.g., Gastric, Ovarian) where the bystander effect is clinically necessary to overcome tumor resistance.

Mechanistic Analysis: Structure-Activity Relationship (SAR)

To evaluate performance, we must first understand the mechanism. The 4-[3-(butylamino)propoxy]benzoic acid linker operates on a "Cleave-and-Diffuse" principle distinct from standard peptide linkers.

The Pathway of Bystander Killing
  • Internalization: The ADC binds to the surface antigen and is internalized into the endosome/lysosome.

  • Cleavage: The benzoic acid ester/amide bond is cleaved (typically by intracellular esterases or lysosomal proteases).

  • Lipophilic Release: The critical differentiator is the butylamino-propoxy tail . Upon cleavage, this moiety remains attached to the payload (or renders the metabolite highly lipophilic).

  • Diffusion: Unlike charged metabolites (e.g., Lysine-MCC-DM1) which are trapped, the lipophilic metabolite freely crosses the membrane of the target cell and enters the tumor microenvironment (TME).

BystanderMechanism ADC ADC Entry (Antigen+ Cell) Endosome Endosomal/Lysosomal Trafficking ADC->Endosome Cleavage Linker Cleavage (Esterase/Protease) Endosome->Cleavage Metabolite Release of Payload + Butylamino-Propoxy Tail Cleavage->Metabolite Releases Drug Diffusion Membrane Diffusion (High Lipophilicity) Metabolite->Diffusion Crosses Membrane Neighbor Apoptosis of Neighboring Ag- Cell Diffusion->Neighbor Bystander Effect

Figure 1: Mechanistic pathway of bystander killing facilitated by the lipophilic nature of the 4-[3-(butylamino)propoxy]benzoic acid linker.

Comparative Analysis: Benchmarking Alternatives

When selecting this linker, it must be compared against the industry standards: Val-Cit-PABC (Standard Cleavable) and SMCC (Non-Cleavable).

Feature4-[3-(butylamino)propoxy]benzoic acid Val-Cit-PABC (e.g., Adcetris®) SMCC (e.g., Kadcyla®)
Cleavage Mechanism Esterase/Acid HydrolysisProtease (Cathepsin B)Non-Cleavable (Lysosomal degradation)
Metabolite Nature Highly Lipophilic (Neutral/Basic)Moderately LipophilicCharged/Polar (Lysine-adduct)
Membrane Permeability HighModerate to HighVery Low
Bystander Effect Strong ModerateNegligible
Systemic Toxicity Risk Moderate (Lipophilic diffusion)Low to ModerateLow
Ideal Tumor Type Heterogeneous Solid TumorsLymphomas / Solid TumorsHomogeneous HER2+ Tumors

Expert Insight: The butylamino group acts similarly to local anesthetic structures (like tetracaine), increasing membrane permeability significantly more than the standard PABC spacer. This results in a "wider blast radius" in the tumor microenvironment but requires careful monitoring of off-target toxicity in healthy tissues.

Experimental Validation Protocols

To validate the bystander potential of your ADC candidate, you must employ a self-validating Co-Culture System . Do not rely on monocultures.

Protocol A: The "Ag+/Ag-" Co-Culture Assay

This is the gold standard for quantifying bystander killing.

Materials:

  • Ag+ Cells: High antigen expression (e.g., N87 or SKBR3), labeled with GFP.

  • Ag- Cells: Antigen-negative (e.g., MDA-MB-468 or MCF7), labeled with RFP or Luciferase.

  • ADC: Your candidate with 4-[3-(butylamino)propoxy]benzoic acid linker.

Workflow:

  • Seeding: Plate Ag+ and Ag- cells in a 96-well plate at ratios of 1:1, 5:1, and 1:5. Total density: 5,000 cells/well.

  • Treatment: Add ADC at

    
     concentration (determined from Ag+ monoculture) and 
    
    
    
    .
  • Incubation: Incubate for 96 hours at 37°C.

  • Readout: Measure fluorescence (GFP vs. RFP) or Luciferase signal.

    • Reduction in GFP = Direct Cytotoxicity.

    • Reduction in RFP/Luc = Bystander Effect .

Self-Validation Step: Include a Non-Binding Control ADC (Isotype-Linker-Payload). If Ag- cells die in the control well, your payload is unstable in media (premature release), invalidating the bystander claim.

Protocol B: Conditioned Media Transfer (CMT)

Use this to confirm that the killing is mediated by a soluble, released factor, not cell-cell contact.

CMT_Protocol Step1 1. Treat Ag+ Cells with ADC (24-48h) Step2 2. Collect Media (Contains released payload) Step1->Step2 Step3 3. Filter Media (Remove cells/debris) Step2->Step3 Step4 4. Apply to Ag- Cells Step3->Step4 Step5 5. Measure Viability (ATP/MTT Assay) Step4->Step5

Figure 2: Conditioned Media Transfer workflow to isolate soluble bystander killing effects.

Interpreting Your Data

When analyzing the results for the 4-[3-(butylamino)propoxy]benzoic acid linker, look for the following signatures:

  • High Bystander Efficiency: In the Co-Culture assay, you should observe >50% killing of Ag- cells when Ag+ cells are present, even at ADC concentrations that do not kill Ag- cells in monoculture.

  • Retention vs. Diffusion: If the Conditioned Media kills Ag- cells effectively, the metabolite is stable and membrane-permeable (confirming the lipophilic contribution of the butylamino chain).

  • Stability Check: If the ADC kills Ag- cells in monoculture at low doses, the linker is likely unstable in plasma/media. This is a "False Bystander" effect caused by extracellular cleavage.

References

  • Staudacher, A. H., & Brown, M. P. (2017).[3] Antibody drug conjugates and bystander killing: is antigen-dependent internalization required? British Journal of Cancer.[3] Available at: [Link]

  • Li, F., et al. (2016). Intracellular Cleavage of Disulfide-Based Linkers in Antibody-Drug Conjugates. Bioconjugate Chemistry. (Contextualizing linker stability).
  • Ogitani, Y., et al. (2016). Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity. Cancer Science. Available at: [Link]

  • PubChem. (2025).[4][5] 4-[3-(butylamino)propoxy]benzoic acid Structure and Properties. Available at: [Link] (Representative structure analysis).

  • Singh, A. P., et al. (2016). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-[3-(Butylamino)propoxy]-benzoic Acid

[2]

Chemical Identity & Risk Profile

Before initiating any disposal workflow, you must accurately characterize the waste stream. 4-[3-(Butylamino)propoxy]-benzoic Acid is a pharmaceutical impurity/intermediate often associated with the synthesis or degradation of local anesthetics (e.g., benoxinate analogs) or antiarrhythmic agents.[1]

  • Chemical Structure: Amphoteric molecule containing a lipophilic butyl chain, a basic secondary amine, and an acidic carboxyl group attached to an aromatic ring.

  • Molecular Formula: C₁₄H₂₁NO₃ (Free base) or C₁₄H₂₂ClNO₃ (HCl salt).

  • Bioactivity Warning: As a structural analog to ion-channel blockers, this compound should be treated as pharmacologically active with unknown specific toxicity.[1]

  • GHS Classification (Derived):

    • H315/H319: Skin and Serious Eye Irritation.[2]

    • H335: Specific Target Organ Toxicity (Respiratory Irritation).[2][3]

    • H412: Harmful to aquatic life with long-lasting effects (Standard for lipophilic aromatic amines).[1]

Core Directive: The "Zero-Drain" Policy

CRITICAL: Under no circumstances should this compound be discharged into municipal sewer systems.[1] Its amphoteric nature allows it to solubilize in various pH ranges, increasing mobility in water systems and posing bioaccumulation risks.

Disposal Method: High-Temperature Incineration (Waste Code: Non-Halogenated Organic).[1]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for your material.

DisposalWorkflowStartWaste Material IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPureSolidPure Substance(Expired/Excess)Solid->PureSolidHigh ConcentrationContamSolidContaminated Debris(Gloves, Weigh Boats)Solid->ContamSolidTrace ResidueSolventCheckSolvent Type?Liquid->SolventCheckBinAStream A: Solid Pharma Waste(Incineration)PureSolid->BinAContamSolid->BinAGross ContaminationBinBStream B: Dry Lab Trash(Double Bagged)ContamSolid->BinBTrace Only (<0.1%)HalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHalogenatedBinCStream C: Halogenated WasteHalogenated->BinCBinDStream D: Non-Halogenated WasteNonHalogenated->BinD

Figure 1: Decision tree for categorizing 4-[3-(Butylamino)propoxy]-benzoic Acid waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired standards, synthesis cakes, lyophilized powders.[1]

  • Containment: Transfer the solid into a clear, screw-cap glass vial or high-density polyethylene (HDPE) bottle.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-[3-(Butylamino)propoxy]-benzoic Acid".[1][4][5][6]

    • Hazard Checkbox: Toxic, Irritant.[3][7]

  • Secondary Containment: Place the primary container into a sealable plastic bag (Ziploc type) to prevent dust release during transport.

  • Disposal: Deposit into the Solid Pharmaceutical Waste drum (often blue or black barrel) destined for incineration.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: HPLC effluent, reaction mixtures, dissolved standards.[1]

  • Segregation: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

    • If dissolved in Methanol , DMSO , or Water : Use the Non-Halogenated waste stream.

  • pH Check:

    • Expert Insight: This molecule is zwitterionic . In acidic waste (pH < 4), the amine is protonated (cationic). In basic waste (pH > 10), the carboxylic acid is deprotonated (anionic).

    • Action: Ensure the waste stream pH is between 5–9 to prevent excessive heat generation if mixed with strong acid/base waste streams.

  • Container: Pour into a standard solvent safety can (carboy) equipped with a flame arrestor.

  • Record Keeping: Log the approximate mass of the active ingredient on the waste tag.

Spill Management (Immediate Action)

Scenario: You have spilled 500 mg of powder on the benchtop.

The "Wet-Wipe" Method (Preventing Dust Aerosolization): Do NOT dry sweep.[1] Dry sweeping generates bioactive dust that can be inhaled.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Isolate: Place absorbent pads (pig mats) around the perimeter of the spill.

  • Solubilize:

    • Prepare a 10% Ethanol/Water solution.

    • Dampen a paper towel or gauze pad with the solution.

  • Capture: Gently wipe the powder from the outside in. The ethanol helps wet the lipophilic butyl chain, while water dissolves the ionic portions.

  • Clean: Repeat with fresh wipes until no residue remains.

  • Verify: If available, use a UV lamp (254 nm) to check for fluorescence (benzoic acid derivatives often fluoresce) to ensure total cleanup.

  • Dispose: All used wipes go into Solid Hazardous Waste (Bin A), not regular trash.

Regulatory & Compliance Data
ParameterSpecificationNotes
RCRA Code Not Listed (P/U)Default to D001 (if ignitable solvent) or State-Regulated chemical waste.[1]
DOT Shipping Not Regulated (Solid)Unless mixed with hazardous solvents (e.g., UN 1993).
Compatibility OxidizersIncompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).
Storage Class 11 (Combustible Solids)Store away from heat sources.
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid. Retrieved from [Link][1]

  • Splendid Lab. (2024). 4-[3-(Butylamino)propoxy]-benzoic Acid Product Page. Retrieved from [Link]

Personal protective equipment for handling 4-[3-(Butylamino)propoxy]-benzoic Acid

[1]

Executive Summary & Substance Identification

Warning: You are handling a secondary amine-functionalized benzoic acid derivative .[1] While specific Safety Data Sheet (SDS) data for the mono-butyl variant is limited compared to its di-butyl analog (a Dronedarone intermediate), its structural pharmacophore dictates a strict safety profile.[1] It possesses both acidic (benzoic acid) and basic (secondary amine) moieties, creating zwitterionic properties that complicate solubility and handling.[1]

Parameter Technical Detail
Chemical Name 4-[3-(Butylamino)propoxy]-benzoic Acid
Formula C₁₄H₂₁NO₃ (MW: ~251.32 g/mol )
Structural Class Amino-alkoxybenzoate (Zwitterionic)
Physical State White to off-white solid (Powder/Crystalline)
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Sensitizer.[1][2][3][4][5]
Analogous CAS 748763-03-3 (Dibutyl analog); 4740-24-3 (4-Butylaminobenzoic acid)

Risk Assessment & PPE Matrix

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE).[1] The secondary amine tail introduces a risk of chemical burns to mucous membranes upon inhalation of dust.

Personal Protective Equipment (PPE) Selection Table
Protection Zone Standard Operation (< 1g) High-Risk Operation (> 1g or Aerosolizing) Rationale
Hand Protection Nitrile Gloves (Min thick: 0.11 mm)Change every 30 minsDouble Gloving (Nitrile over Nitrile)Immediate change on splashAmines can permeate thin nitrile over time.[1] Double gloving prevents incidental contact.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesFine zwitterionic powders are electrostatic and can bypass standard safety glasses.[1]
Respiratory Fume Hood (Sash at 18")P100 Respirator (if outside hood)Inhalation of amine salts causes immediate upper respiratory tract irritation.[1]
Body Defense Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoesTyvek® Sleeves or ApronPrevent accumulation on cuffs which can transfer to wrists/skin.[1]

Operational Handling Protocol

Phase 1: Receipt & Storage[1]
  • Inspection: Upon receipt, inspect the vial for "caking." If the solid has clumped, it indicates moisture absorption (hygroscopic).

  • Storage: Store at 2–8°C (Refrigerated). Keep the container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible, as secondary amines can react with atmospheric CO₂ to form carbamates.[1]

Phase 2: Weighing & Transfer (The "Static" Risk)

Zwitterionic solids are prone to high static charge, causing "fly-away" powder.[1]

  • Environment: Weigh only inside a chemical fume hood.

  • Tooling: Use an anti-static gun on the weigh boat and spatula before dispensing.

  • Technique: Do not use weighing paper; use a plastic weighing boat. The hydrophobic butyl tail makes the powder adhere to paper fibers.

Phase 3: Solubilization Strategy

Critical Insight: As a zwitterion, this compound has an isoelectric point (pI) where water solubility is lowest.[1]

  • Neutral Water (pH 7): Poor solubility (Zwitterionic form aggregates).[1]

  • Acidic Media (0.1 M HCl): High Solubility. Protonates the amine (NH₂⁺-R), breaking the zwitterion lattice.[1]

  • Basic Media (0.1 M NaOH): Moderate/High Solubility. Deprotonates the carboxylic acid (COO⁻).[1]

  • Organic Solvents: Soluble in DMSO and Methanol .[1]

Workflow Visualization

The following diagram outlines the decision logic for handling and solubilization to minimize exposure.

HandlingWorkflowStartStart: Receive CompoundInspectInspect: Is it caked?Start->InspectDesiccateAction: Desiccate overnightInspect->DesiccateYes (Moisture)WeighingWeighing: Fume Hood Only(Use Anti-static Gun)Inspect->WeighingNo (Free Flowing)Desiccate->WeighingSolubilitySolubilization ChoiceWeighing->SolubilityAcidPathAdd 1.0 eq HCl(Forms Hydrochloride Salt)Solubility->AcidPathFor Aqueous AssayBasePathAdd 1.0 eq NaOH(Forms Sodium Salt)Solubility->BasePathFor Aqueous AssayOrganicPathDissolve in DMSO(Stock Solution)Solubility->OrganicPathFor Stock StorageUsageProceed to Assay/ReactionAcidPath->UsageBasePath->UsageOrganicPath->Usage

Figure 1: Operational workflow for inspection, weighing, and solubilization based on chemical state and application.

Disposal & Emergency Procedures

Waste Management[1]
  • Solid Waste: Dispose of contaminated wipes and weighing boats in Hazardous Solid Waste (Yellow Bag/Bin).[1] Do not use regular trash.

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Organic Solvent Waste (Halogenated/Non-halogenated depending on other reagents).[1]

    • If aqueous (HCl/NaOH): Aqueous Hazardous Waste .[1] Ensure pH is checked; however, do not mix with bleach (potential chloramine formation from the amine).[1]

Emergency Response (Spill/Exposure)[1][6]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[6] The lipophilic butyl chain aids skin penetration; rapid washing is vital.

  • Eye Contact: Flush with eyewash for 15 minutes. Seek medical attention immediately—amines can cause corneal hazing.

  • Spill Cleanup:

    • Solid: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water or ethanol), then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10269013, 4-[3-(Dibutylamino)propoxy]benzoic acid. (Structural Analog Reference). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.